molecular formula C8H4N2O4 B147348 4-Nitrophthalimide CAS No. 89-40-7

4-Nitrophthalimide

Cat. No.: B147348
CAS No.: 89-40-7
M. Wt: 192.13 g/mol
InChI Key: ANYWGXDASKQYAD-UHFFFAOYSA-N
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Description

4-nitrophthalimide is a yellow powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitroisoindole-1,3-dione
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InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
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InChI Key

ANYWGXDASKQYAD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O
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Molecular Formula

C8H4N2O4
Record name 4-NITROPHTHALIMIDE
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DSSTOX Substance ID

DTXSID1025776
Record name 4-Nitrophthalimide
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Molecular Weight

192.13 g/mol
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Physical Description

4-nitrophthalimide is a yellow powder. (NTP, 1992)
Record name 4-NITROPHTHALIMIDE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

89-40-7
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Record name 1H-Isoindole-1,3(2H)-dione, 5-nitro-
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Melting Point

356 to 360 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitrophthalimide, a key intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document details the prevalent synthetic methodologies, purification techniques, and a full profile of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₄N₂O₄[3][4]
Molecular Weight 192.13 g/mol [3][4][5]
Melting Point 198-205 °C[5][6][7][8]
Appearance Pale yellow crystalline solid/powder[2][3][5]
Solubility Insoluble in water; Soluble in ethanol, acetone, and DMSO.[2][3]
CAS Number 89-40-7[4][5][7]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct nitration of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1][4][6]

Synthesis Workflow

The synthesis process involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The workflow is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Phthalimide Phthalimide Reaction Nitration Reaction (Controlled Temperature) Phthalimide->Reaction Nitrating_Mixture Fuming Nitric Acid + Concentrated Sulfuric Acid Nitrating_Mixture->Reaction Quenching Quenching in Ice Water Reaction->Quenching Filtration Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization Product This compound Recrystallization->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a modification of the method described by Levy and Stephen, as cited in Organic Syntheses.[6]

Materials:

  • Phthalimide (1.36 moles, 200 g)

  • Fuming nitric acid (sp. gr. 1.50, 5.7 moles, 240 cm³)

  • Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)

  • Cracked ice (4.5 kg)

  • 95% Ethyl alcohol (3-3.2 L)

Procedure:

  • Preparation of the Nitrating Mixture: In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath. To this, slowly add 240 cm³ of fuming nitric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.[6]

  • Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C with vigorous stirring.[6] Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[6]

  • Work-up: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[6]

  • Isolation of Crude Product: Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.[6]

  • Washing: Resuspend the filter cake in 2 L of ice water and stir vigorously. Filter the solid again. Repeat this washing procedure four times to remove any residual acid.[6]

  • Drying: Dry the crude product in the air. The expected yield of the crude product is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[6]

  • Purification: Purify the crude material by recrystallization from 3 to 3.2 L of 95% ethyl alcohol. This will yield 136–140 g (52–53% of the theoretical amount) of pure this compound with a melting point of 198°C.[6] An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at 25°C for 10 hours has been reported to yield over 82%.[1][9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Spectroscopic Data
Technique Observed Data Reference
¹H NMR Spectra available in databases. Key signals are expected in the aromatic region.[3][10][11]
IR (KBr) Characteristic peaks for C=O stretching of the imide, N-H stretching, and C-NO₂ stretching.[3][12][13]
Mass Spec. (GC-MS) Molecular Ion Peak (M⁺) at m/z = 192. Top peak at m/z = 103, second highest at m/z = 75.[3]
Logical Relationship of Characterization Data

The relationship between the molecular structure of this compound and its characterization data is illustrated below.

Characterization_Logic Logical Flow of this compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Structure This compound (C₈H₄N₂O₄) NMR ¹H NMR Spectroscopy Structure->NMR Confirms proton environment IR Infrared (IR) Spectroscopy Structure->IR Identifies functional groups (C=O, N-H, C-NO₂) MS Mass Spectrometry (MS) Structure->MS Determines molecular weight MP Melting Point Determination Structure->MP Indicates purity Solubility Solubility Tests Structure->Solubility Guides purification

Caption: A diagram showing how different analytical techniques confirm the structure of this compound.

Safety and Handling

This compound is considered a hazardous substance.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4][14]

Applications

This compound is a valuable intermediate in organic synthesis.[2] It is a precursor for the synthesis of 4-aminophthalimide, which is used in the preparation of azo dyes.[1] Furthermore, it is a key starting material for the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the production of pharmaceuticals.[1][4]

This guide provides a solid foundation for the synthesis and characterization of this compound. For further details on specific spectroscopic data, it is recommended to consult dedicated spectral databases.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and applications of 4-Nitrophthalimide (CAS No: 89-40-7). This versatile organic intermediate is a critical building block in the synthesis of pharmaceuticals, dyes, and advanced materials.

Core Physicochemical Properties

This compound is a yellow, crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and industrial settings.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name 5-nitroisoindole-1,3-dione[1]
CAS Number 89-40-7[1]
Molecular Formula C₈H₄N₂O₄[1]
Molecular Weight 192.13 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C(=O)NC2=O[1]
InChIKey ANYWGXDASKQYAD-UHFFFAOYSA-N[1]

Table 2: Experimental Physical Properties of this compound

PropertyValueSource
Physical Description Yellow powder / crystalline solid[1][2]
Melting Point 195-206 °C (Varies by source)[3][4]
Boiling Point ~328-365 °C (rough estimate, may decompose)[2][3]
pKa (Predicted) 7.79 ± 0.20[2][3][5]
Density (Estimate) ~1.55 g/cm³[3]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, moisture, and water.[2][3][5]

Solubility Profile

The solubility of this compound is crucial for its purification via crystallization and for designing reaction conditions.[6] It is sparingly soluble in water but shows moderate to high solubility in several organic solvents.[2][6][7][8]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility DataSource
Water <0.01 g/100 mL at 18 °C[2][3][5]
N,N-Dimethylformamide (DMF) Highest solubility among tested solvents[6]
Cyclohexanone High solubility[6]
Acetone Soluble (0.3g in 10ml)[4][6]
Benzyl Alcohol Soluble[6]
1,4-Dioxane Soluble[6]
Ethyl Acetate Soluble[6]
Ethanol Moderately soluble; used for recrystallization[6][7][9]
Methanol Soluble[6]
Isopropanol Soluble[6]
Chloroform Lowest solubility among tested organic solvents[6]

A detailed study found the solubility in twelve common solvents generally follows the order: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[6] The solubility in all tested solvents increases with rising temperature.[6]

Spectral Information

Spectral data is essential for the identification and characterization of this compound.

  • ¹H and ¹³C NMR: NMR spectra are available and provide detailed information about the molecular structure.[1][10][11]

  • Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, are available for identifying functional groups.[1]

  • UV-Vis Spectroscopy: UV-Vis spectra are available and can be used for quantitative analysis.[1][12]

  • Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation pattern.[1]

Key Experimental Protocols

Detailed methodologies are critical for replicating scientific findings and for process development.

This procedure is a modification of the method by Levy and Stephen, as documented in Organic Syntheses.[9]

Objective: To synthesize this compound by nitrating commercial phthalimide.

Materials:

  • Phthalimide (200 g, 1.36 moles)

  • Fuming nitric acid (sp. gr. 1.50, 240 cm³, 5.7 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)

  • Cracked ice (4.5 kg)

  • Ice water (for washing)

  • 95% Ethyl alcohol (for crystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a 3-L beaker, add 240 cm³ of fuming nitric acid to 1.4 L of concentrated sulfuric acid. Cool the mixture in an ice bath until the temperature reaches 12°C.[9]

  • Nitration Reaction: While maintaining the temperature between 10°C and 15°C, rapidly stir in 200 g of phthalimide.[9]

  • Overnight Reaction: Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[9]

  • Precipitation: Pour the clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. Ensure the temperature of this mixture does not exceed 20°C.[9]

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Press the cake as dry as possible.[9] Resuspend the solid cake in 2 L of ice water, stir vigorously, and filter again. Repeat this washing process four times.[9]

  • Drying: Air-dry the crude product. The expected yield is 165–174 g (63–66%) with a melting point of 185–190°C.[9]

Objective: To purify the crude this compound.

Procedure:

  • Dissolution: Dissolve the crude product (165–174 g) in 3 to 3.2 L of hot 95% ethyl alcohol.[9]

  • Crystallization: Allow the solution to cool, inducing the crystallization of pure this compound.

  • Isolation: Filter the crystals, wash with a small amount of cold ethanol, and dry. This yields 136–140 g (52–53% overall) of purified product with a melting point of 198°C.[9]

This protocol outlines the isothermal dissolution equilibration technique used to measure solubility.[6][13]

Objective: To quantitatively measure the solubility of this compound in a given solvent at various temperatures.

Procedure:

  • Sample Preparation: Prepare supersaturated solutions by adding excess this compound to the chosen solvent in sealed vials.

  • Equilibration: Place the vials in a constant-temperature water bath and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Once equilibrated, allow the vials to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

  • Analysis: Dilute the sample with the mobile phase and analyze the concentration of this compound using a calibrated High-Performance Liquid Chromatography (HPLC) system.[6]

  • Data Collection: Repeat the process at each desired temperature, ranging from 273.15 K to 323.15 K, to determine the solubility curve.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Phthalimide Phthalimide Reaction Nitration Reaction (10-15°C, overnight) Phthalimide->Reaction Mixed_Acid Mixed Acid (H₂SO₄ + fuming HNO₃) Mixed_Acid->Reaction Crude_Product Crude this compound (Precipitated in Ice Water) Reaction->Crude_Product Recrystallization Recrystallization (from 95% Ethanol) Crude_Product->Recrystallization Purify Pure_Product Pure this compound Recrystallization->Pure_Product

Workflow for the synthesis and purification of this compound.

G Role of this compound as a Chemical Intermediate cluster_applications Applications cluster_derivatives Key Derivatives Start This compound Agro Agrochemicals Start->Agro Further Synthesis Probes Fluorescent Probes Start->Probes Further Synthesis Amino 4-Aminophthalimide (via Reduction) Start->Amino Reduction Pharma Pharmaceuticals Citalopram Citalopram (Drug) Pharma->Citalopram Dyes Dyes & Pigments Azo Azo Dyes Dyes->Azo Amino->Pharma Amino->Dyes

Logical relationships of this compound as a versatile intermediate.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[7][14]

  • Pharmaceutical Synthesis: It is a precursor for compounds like 5-aminophthalimide and 5-cyanophthalide, which are used to synthesize drugs such as the antidepressant Citalopram.[15][16] Derivatives are also explored for potential anticonvulsant properties.[17]

  • Dye Manufacturing: It is used to produce azo dyes and other colorants.[3][5]

  • Fluorescent Probes: The phthalimide structure is a common component in fluorescent probes used for biological imaging and diagnostics.[14][18]

  • Agrochemicals: It serves as a building block in the development of new crop protection agents.[14]

  • Polymer Chemistry: The compound can be incorporated into polymers to enhance thermal stability and UV resistance.[14]

References

The Solubility Profile of 4-Nitrophthalimide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Nitrophthalimide in a range of organic solvents. Understanding the solubility characteristics of this key chemical intermediate is crucial for its application in the synthesis of pharmaceuticals, azo dyes, and other advanced materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows for its primary applications.

Core Quantitative Data: Solubility of this compound

The solubility of this compound has been experimentally determined in various pure organic solvents and binary aqueous mixtures across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound, providing a valuable resource for process development, crystallization, and purification protocols.

Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Organic Solvents [1][2]

Temperature (K)MethanolEthanolIsopropanolCyclohexanoneAcetoneAcetonitrileEthyl Acetate2-ButanoneChloroform1,4-DioxaneBenzyl AlcoholN,N-Dimethylformamide
273.150.000680.000450.000310.011210.008920.002110.003150.007630.000280.009870.007980.04891
278.150.000830.000560.000390.013250.010750.002530.003820.009210.000350.011830.009510.05672
283.150.001010.000690.000480.015590.012930.003030.004610.011080.000430.014160.011310.06563
288.150.001230.000850.000600.018310.015520.003630.005550.013280.000530.016910.013410.07578
293.150.001490.001040.000740.021460.018580.004340.006670.015870.000650.020150.015880.08731
298.150.001800.001270.000910.025110.022190.005180.008010.018910.000800.023950.018780.10041
303.150.002170.001550.001120.029340.026450.006180.009610.022480.000980.028390.022180.11526
308.150.002610.001880.001370.034230.031470.007360.011510.026670.001200.033580.026170.13207
313.150.003140.002290.001680.039880.037380.008750.013760.031580.001470.039640.030850.15108
318.150.003770.002780.002060.046390.044310.010380.016410.037310.001800.046710.036340.17252
323.150.004530.003380.002530.053880.052430.012300.019540.043990.002200.054940.042760.19667

At any given temperature, the solubility of this compound is highest in N,N-dimethylformamide and lowest in chloroform. The solubility generally increases with a rise in temperature across all tested solvents.[1][2]

Table 2: Mole Fraction Solubility (x₁) of this compound in Binary Aqueous Solutions at 298.15 K [2]

Mass Fraction of Organic SolventAcetone + WaterEthanol + WaterIsopropanol + WaterN,N-Dimethylformamide + Water
0.00.000010.000010.000010.00001
0.10.000030.000020.000020.00010
0.20.000080.000040.000030.00038
0.30.000220.000080.000060.00121
0.40.000570.000160.000120.00340
0.50.001390.000310.000230.00832
0.60.003200.000550.000410.01813
0.70.006630.000910.000660.03554
0.80.012150.001320.000970.05891
0.90.018510.001680.001210.08182
1.00.022190.001270.000910.10041

The data indicates that the mole fraction solubility of this compound is significantly greater in DMF + water solutions compared to isopropanol + water, acetone + water, and ethanol + water solutions at identical mass fractions of the organic solvent and temperature.[2]

Experimental Protocols

The quantitative solubility data presented in this guide was primarily determined using the isothermal dissolution equilibration technique.[2]

Protocol: Isothermal Dissolution Equilibration Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial. This creates a saturated solution with undissolved solid remaining.

  • Equilibration: The sealed container is placed in a thermostatically controlled shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The equilibration time is determined empirically for each solvent system.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 μm pore size filter) to prevent any solid particles from being collected.

  • Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][2]

  • Quantification: The mole fraction solubility is then calculated from the measured concentration.

Visualizations: Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical progression of this compound's use as a chemical intermediate.

experimental_workflow start Start: Excess this compound and Solvent equilibration Isothermal Equilibration (Constant Temperature Shaking) start->equilibration Addition to sealed vial settling Settling of Excess Solid equilibration->settling Achieve equilibrium sampling Syringe Filtration of Supernatant settling->sampling Collect clear solution analysis HPLC Analysis sampling->analysis Inject sample end End: Determination of Solubility analysis->end Calculate concentration

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship start This compound (Intermediate) reduction Reduction of Nitro Group start->reduction Process multi_step Multi-step Synthesis start->multi_step Process aminophthalimide 4-Aminophthalimide reduction->aminophthalimide Product diazotization Diazotization aminophthalimide->diazotization Further Reaction azo_dyes Azo Dyes diazotization->azo_dyes Final Product Class cyanophthalide 5-Cyanophthalide multi_step->cyanophthalide Intermediate citalopram Citalopram (Antidepressant Drug) cyanophthalide->citalopram Final Product

Caption: Synthetic pathways originating from this compound.[3][4]

References

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-Nitrophthalimide (C₈H₄N₂O₄), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document details the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents the crystallographic data in a structured format, and visualizes the experimental workflow and molecular interactions.

Synthesis and Crystallization

This compound can be synthesized via the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. The crude product is then purified by recrystallization.

Experimental Protocol: Synthesis of this compound

A detailed synthesis procedure is adapted from established methods. In a 250 ml four-necked flask, 8.4 ml of fuming nitric acid is cooled to 0-5°C in an ice-water bath. Subsequently, 31.6 ml of concentrated sulfuric acid is slowly added, maintaining the temperature of the reaction mixture between 10-15°C. Following this, 20.0 g of phthalimide is added at once, and the mixture is vigorously stirred for 10 hours at room temperature. The resulting yellow reaction mixture is then slowly poured into 112.5 g of crushed ice with vigorous stirring, leading to the precipitation of the product at a temperature below 20°C. The solid is collected by filtration and washed with 450 ml of ice water, with vigorous stirring during each wash. The obtained solid is dried and recrystallized from 38 ml of 95% ethanol to yield this compound.

For single-crystal X-ray analysis, suitable single crystals are typically grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure of this compound was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A pale yellow, plate-like single crystal of this compound with dimensions of 0.30 x 0.25 x 0.20 mm was selected for the analysis. The crystallographic data were collected on a Bruker SMART APEX CCD area-detector diffractometer. The data collection was performed at a temperature of 298(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 4317 reflections were collected, of which 1331 were unique.

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom attached to the nitrogen (N2) was located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.

The experimental workflow for the single-crystal X-ray diffraction analysis is illustrated in the following diagram:

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of this compound crystallization Growth of Single Crystals synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Bruker SMART APEX CCD) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for the crystal structure analysis of this compound.

Crystallographic Data and Molecular Structure

The crystal structure of this compound has been determined and the data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 259038. The crystallographic details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₄N₂O₄
Formula weight192.13
Temperature298(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.917(3) Åb = 14.156(6) Åc = 7.039(3) Å
α = 90°β = 108.99(3)°γ = 90°
Volume746.0(5) ų
Z4
Calculated density1.709 Mg/m³
Absorption coefficient0.141 mm⁻¹
F(000)392
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.27 to 27.50°
Index ranges-10<=h<=9, -18<=k<=18, -9<=l<=8
Reflections collected4317
Independent reflections1331 [R(int) = 0.0413]
Completeness to theta = 27.50°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1331 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0413, wR2 = 0.1066
R indices (all data)R1 = 0.0571, wR2 = 0.1169
Largest diff. peak and hole0.211 and -0.222 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound

BondLength (Å)BondLength (Å)
O1-C11.213(2)C1-N21.386(2)
O2-C81.213(2)C8-N21.388(2)
O3-N11.221(2)C1-C61.480(3)
O4-N11.226(2)C8-C71.482(3)
N1-C41.474(2)

Table 3: Selected Bond Angles (°) for this compound

AtomsAngle (°)AtomsAngle (°)
O1-C1-N2124.7(2)C1-N2-C8112.5(2)
O1-C1-C6127.8(2)O2-C8-N2124.6(2)
N2-C1-C6107.5(2)O2-C8-C7127.8(2)
O3-N1-O4123.6(2)N2-C8-C7107.6(2)
O3-N1-C4118.3(2)
O4-N1-C4118.1(2)

Intermolecular Interactions

The crystal packing of this compound is primarily governed by intermolecular hydrogen bonds. The imide N-H group acts as a hydrogen-bond donor, while the oxygen atoms of the nitro and carbonyl groups serve as acceptors. Specifically, the N2-H2A···O1 hydrogen bond links the molecules into chains along the c-axis.

The logical relationship of these intermolecular interactions leading to the crystal packing is depicted below:

intermolecular_interactions Intermolecular Interactions in this compound Crystal molecule1 Molecule A (this compound) h_bond N-H···O Hydrogen Bond molecule1->h_bond N-H donor molecule2 Molecule B (this compound) molecule2->h_bond C=O acceptor chain Formation of Molecular Chains h_bond->chain packing Crystal Packing chain->packing

Key intermolecular interactions governing the crystal packing of this compound.

This detailed analysis of the crystal structure of this compound provides valuable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the understanding of its solid-state properties and its behavior as a synthetic precursor.

An In-depth Technical Guide to 4-Nitrophthalimide (CAS 89-40-7): Properties, Hazards, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a vital chemical intermediate with the CAS number 89-40-7. This pale yellow crystalline solid serves as a fundamental building block in the synthesis of a wide array of organic compounds, ranging from fluorescent dyes to pharmacologically active molecules.[1][2] Its utility stems from the reactive nature of the phthalimide ring system and the presence of the nitro group, which can be readily transformed into other functional groups. This guide provides a comprehensive overview of the chemical and physical properties, associated hazards, and key experimental protocols related to this compound, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a stable, combustible solid that is incompatible with moisture, water, strong oxidizing agents, and strong bases.[1][3] It is characterized by the following properties:

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₄[2]
Molecular Weight 192.13 g/mol [2]
Appearance Slight yellow to off-white powder/crystalline solid[1][3]
Melting Point 198 - 206 °C[4][5][6][7]
Boiling Point ~328.09 °C (rough estimate)[6][7]
Solubility Insoluble in water; soluble in ethanol, acetone, and chloroform[1][2][8]
Water Solubility <0.1 g/100 mL at 18 °C[6]
Density ~1.55 - 1.716 g/cm³ (estimate)[6][9]
pKa 7.79 ± 0.20 (Predicted)[6]

Table 2: Identification and Spectral Data

IdentifierValueSource(s)
CAS Number 89-40-7[2]
EC Number 201-905-5[10]
RTECS Number TI5625000[11]
IR Spectrum Key peaks corresponding to C=O and NO₂ stretching[10]
¹H NMR Spectrum Signals corresponding to aromatic protons[10]
¹³C NMR Spectrum Signals corresponding to carbonyl and aromatic carbons[10]

Note on Melting Point: The reported melting point of this compound varies across different suppliers and literature sources, generally falling within the range of 195-206 °C. This variation may be attributed to the purity of the substance.

Hazards and Safety Information

This compound is classified as a hazardous substance. When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).

Table 3: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[12][13]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[12][13]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[12][13]

Safety Precautions:

  • Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.[13]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3][13]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13]

    • Ingestion: Clean mouth with water and get medical attention.[13]

Toxicological Data: Acute toxicity data, such as LD50 values, for this compound are not consistently reported in the literature. Many safety data sheets indicate that this information is not available.[2][14] One source provides a value of >10,000 mg/kg, however, this should be treated with caution as it is unusually high and may not be accurate.[4] Mutation data has been reported.[1][15]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[4][16]

Materials:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Ice

  • 95% Ethyl alcohol

Procedure:

  • In a beaker, add 240 cm³ of fuming nitric acid and cool it in an ice bath.

  • Slowly add 1.4 L of concentrated sulfuric acid to the cooled nitric acid, ensuring the temperature of the mixed acids is maintained between 10° and 15°C.[4]

  • Once the temperature of the mixed acids reaches 12°C, rapidly stir in 200 g of phthalimide while keeping the temperature between 10° and 15°C.[4]

  • Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it overnight.[4]

  • Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, not allowing the temperature to exceed 20°C.[4]

  • Filter the crude nitration product through a Büchner funnel and press the cake as dry as possible.[4]

  • Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.[4]

  • Dry the crude product in the air. The melting point of the crude product is typically in the range of 185–190°C.[4]

  • Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to obtain this compound with a melting point of approximately 198°C.[4]

Synthesis_Workflow Phthalimide Phthalimide Nitration Nitration Reaction (Overnight) Phthalimide->Nitration Mixed_Acid Fuming HNO₃ + Conc. H₂SO₄ (10-15°C) Mixed_Acid->Nitration Quenching Pour onto Ice Nitration->Quenching Filtration Filtration Quenching->Filtration Washing Washing with Ice Water (4x) Filtration->Washing Drying Air Drying Washing->Drying Recrystallization Recrystallization (95% Ethanol) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Reduction_Workflow Start This compound Dissolve Dissolve in DMF Start->Dissolve Add_Catalyst Add Raney Ni or Pd/C Dissolve->Add_Catalyst Hydrogenation Hydrogenation (H₂, pressure, temp) Add_Catalyst->Hydrogenation Filter Filter Catalyst Hydrogenation->Filter Evaporate Evaporate DMF Filter->Evaporate Precipitate Add Water Evaporate->Precipitate Isolate Filter & Dry Precipitate->Isolate Product 4-Aminophthalimide Isolate->Product Anticonvulsant_MoA cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na⁺ influx Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure Phthalimide_Derivative This compound Derivative Phthalimide_Derivative->Na_Channel Blocks Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_kinase Kinase Domain (e.g., EGFR, ALK5) ATP_Binding_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate ATP_Binding_Site->Phospho_Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Site Substrate Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Phthalimide_Inhibitor Phthalimide-based Inhibitor Phthalimide_Inhibitor->ATP_Binding_Site Binds & Blocks

References

An In-depth Technical Guide on the Electronic and Spectral Properties of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalimide is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and fluorescent probes.[1] Its unique electronic and spectral characteristics, largely dictated by the interplay between the electron-withdrawing nitro group and the phthalimide core, make it a subject of significant interest in various fields of chemical and biomedical research. This technical guide provides a comprehensive overview of the electronic and spectral properties of this compound, detailing its synthesis, spectroscopic characterization, and theoretical analysis.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the nitration of phthalimide.[1][2] This electrophilic aromatic substitution reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound[1][3]

A detailed procedure for the synthesis of this compound is described in Organic Syntheses.[1] The protocol involves the slow addition of phthalimide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a controlled temperature. The reaction mixture is stirred overnight and then poured onto crushed ice to precipitate the crude product. The precipitate is then washed thoroughly with ice water and purified by recrystallization from ethanol. Optimal conditions have been reported to achieve yields exceeding 82%.[2]

Key Reaction Steps:

  • Preparation of the Nitrating Mixture: Fuming nitric acid is carefully added to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Phthalimide is added to the cooled nitrating mixture at a controlled temperature (10-15 °C).

  • Reaction Quenching and Precipitation: The reaction mixture is poured onto ice to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed, and recrystallized from 95% ethanol.

Synthesis_Workflow Phthalimide Phthalimide Reaction_Vessel Reaction at 10-15°C Phthalimide->Reaction_Vessel Nitrating_Mixture Fuming HNO₃ + Conc. H₂SO₄ Nitrating_Mixture->Reaction_Vessel Precipitation Precipitation on Ice Reaction_Vessel->Precipitation Pour onto ice Filtration Filtration Precipitation->Filtration Washing Washing with Ice Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Spectroscopic Properties

The structural and electronic properties of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and carbonyl groups.

Table 1: 1H and 13C NMR Chemical Shifts (δ) of this compound

NucleusSolventChemical Shift (ppm)
1HPolysolData not available in a structured format in the search results
13CNot SpecifiedData not available in a structured format in the search results
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in the molecule. The IR and Raman spectra of this compound are characterized by the vibrational modes of the phthalimide core and the nitro group.

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeWavenumber (cm-1)Technique
N-H StretchNot SpecifiedIR
C=O Asymmetric StretchNot SpecifiedIR/Raman
C=O Symmetric StretchNot SpecifiedIR/Raman
NO2 Asymmetric Stretch~1530IR
NO2 Symmetric Stretch~1350IR
Aromatic C-H StretchNot SpecifiedIR/Raman
Aromatic C=C StretchNot SpecifiedIR/Raman

Note: While the search results confirm the existence of IR and Raman spectra for this compound, specific peak assignments were not detailed.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak ([M]+) is expected at m/z 192.13.[4] The fragmentation pattern would likely involve the loss of the nitro group (NO2, 46 Da) and carbon monoxide (CO, 28 Da) from the phthalimide ring.[5][6]

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic transitions of this compound give rise to its characteristic UV-Vis absorption and fluorescence spectra. These properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

A study on a derivative, N-(hydroxymethyl)-4-nitrophthalimide carbanilate, in methanol shows a UV-Vis spectrum, though specific absorption maxima are not provided in the abstract.[7] Research on the related 4-aminophthalimide and its derivatives reveals that these molecules exhibit significant solvatochromic shifts, with their emission spectra being particularly sensitive to solvent polarity.[8][9][10][11] This suggests that this compound, with its strong intramolecular charge transfer character, would also display pronounced solvatochromic behavior. However, a detailed table of absorption and emission maxima for this compound across a range of solvents was not available in the provided search results.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [12][13][14][15][16][17][18]

  • Sample Preparation: Solutions of this compound are prepared in various spectroscopic-grade solvents of differing polarities at a concentration that yields an absorbance between 0.1 and 1.0 in a 1 cm path length cuvette for absorption measurements, and typically below 0.1 for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, scanning a wavelength range that covers the expected electronic transitions (e.g., 200-600 nm). The solvent is used as a reference.

  • Fluorescence Spectroscopy: Emission and excitation spectra are recorded using a spectrofluorometer. For emission spectra, the sample is excited at the wavelength of maximum absorption (λmax,abs), and the emission is scanned over a longer wavelength range. For excitation spectra, the emission is monitored at the wavelength of maximum emission (λmax,em) while scanning the excitation wavelengths.

Electronic Properties and Theoretical Calculations

Computational chemistry provides valuable insights into the electronic structure and properties of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the phthalimide ring, while the LUMO is likely to have significant contributions from the electron-withdrawing nitro group, facilitating an intramolecular charge transfer (ICT) upon photoexcitation.

A theoretical study on this compound has reported the calculation of the HOMO-LUMO energy gap, which is crucial for determining the molecule's electronic and optical properties. However, the specific energy values were not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT calculations are a powerful tool for predicting the electronic absorption spectra of molecules. These calculations can provide information on the energies of electronic transitions, the oscillator strengths (intensities), and the nature of the orbitals involved in these transitions. For this compound, TD-DFT would be instrumental in assigning the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions, and in elucidating the ICT character of the excited states. While the methodology is well-established, specific TD-DFT results for this compound were not found in the provided search results.

Energy_Level_Diagram S0 S₀ S1 S₁ (ICT State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Non-radiative decay HOMO HOMO LUMO LUMO

Caption: Jablonski diagram illustrating electronic transitions.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in several research and development areas:

  • Fluorescent Probes: The sensitivity of the fluorescence of phthalimide derivatives to the local environment makes them excellent candidates for developing probes to study biological systems, such as monitoring changes in polarity or viscosity.

  • Pharmaceutical Synthesis: The phthalimide group is a common scaffold in medicinal chemistry. This compound serves as a key starting material for the synthesis of various biologically active compounds.[1][2]

  • Azo Dyes: The amino derivative of this compound, 4-aminophthalimide, is an important precursor in the synthesis of azo dyes.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and intriguing electronic and spectral properties. This guide has provided a comprehensive overview of its synthesis, detailed its characterization through various spectroscopic techniques, and touched upon the theoretical understanding of its electronic structure. The pronounced solvatochromism expected for this molecule, a hallmark of its intramolecular charge transfer character, opens up exciting possibilities for its application as a molecular probe. Further detailed experimental and computational studies on its photophysical properties in diverse environments will undoubtedly continue to expand its utility in chemistry, materials science, and drug discovery.

References

4-Nitrophthalimide reaction with primary amines mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of 4-Nitrophthalimide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in organic synthesis, medicinal chemistry, and materials science.[1] Its chemical structure, featuring a phthalimide core functionalized with a strongly electron-withdrawing nitro group, imparts unique reactivity. The reaction of this compound with primary amines is a cornerstone transformation that allows for the introduction of diverse functionalities, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

This technical guide provides a comprehensive overview of the core reaction mechanisms involved when this compound interacts with primary amines. It details the predominant Nucleophilic Aromatic Substitution (SNAr) pathway, presents relevant quantitative data, and offers detailed experimental protocols for related synthetic procedures.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with a primary amine can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the primary amine acts as a nucleophile and displaces the nitro group. The presence of the electron-withdrawing nitro group and the phthalimide moiety activates the aromatic ring towards nucleophilic attack.

The SNAr mechanism unfolds in the following steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bonded to the nitro group (ipso-carbon). This carbon is highly electrophilic due to the strong electron-withdrawing nature of the nitro group and the two carbonyl groups of the phthalimide ring.

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the carbonyl groups, which stabilizes the intermediate.

  • Departure of the Leaving Group: The aromaticity of the ring is restored through the elimination of the nitro group as a nitrite ion (NO₂⁻). This step is typically fast and results in the formation of the N-substituted aminophthalimide.

SNAr_Mechanism reactant1 This compound intermediate Meisenheimer Complex reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH₂) reactant2->intermediate product1 4-(Alkylamino)phthalimide intermediate->product1 Leaving Group Departure product2 Nitrite Ion (NO₂⁻) intermediate->product2

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Alternative Reaction Pathway: N-Alkylation (Gabriel Synthesis Analogue)

While direct SNAr is plausible, a more common reaction involving phthalimides and amines is analogous to the Gabriel synthesis. In this pathway, the primary amine acts as a base to deprotonate the this compound, which is then N-alkylated by an alkyl halide. The resulting N-alkyl-4-nitrophthalimide can then be hydrolyzed or treated with hydrazine to release a primary amine.

The workflow for this process is as follows:

Gabriel_Workflow Experimental Workflow for N-Alkylation start Start: this compound deprotonation Deprotonation (e.g., K₂CO₃ in DMF) start->deprotonation anion Phthalimide Anion deprotonation->anion alkylation N-Alkylation (Sₙ2) (Primary Alkyl Halide, R-X) anion->alkylation n_alkylated N-Alkyl-4-nitrophthalimide alkylation->n_alkylated deprotection Deprotection (e.g., Hydrazine) n_alkylated->deprotection product Primary Amine (R-NH₂) deprotection->product byproduct 4-Nitrophthalhydrazide (Byproduct) deprotection->byproduct

Caption: Workflow for N-Alkylation of this compound.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound and its derivatives.

Reaction/PropertyReactantsProductYield (%)ConditionsReference
Synthesis of this compoundPhthalimide, Fuming Nitric Acid, Sulfuric AcidThis compound>8225°C, 10 hours, Nitric Acid:Sulfuric Acid = 1:4.5[1]
Synthesis of N-n-butyl-4-nitrophthalimideN-Butylphthalimide, Concentrated Nitric Acid, Concentrated Sulfuric AcidN-n-butyl-4-nitrophthalimide95Microchannel reactor, 80°C, 240 s residence time[2]
Melting Point of this compoundN/AN/AN/A198°C[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • Phthalimide (1.36 moles)

  • Fuming Nitric Acid (sp. gr. 1.50, 5.7 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • 95% Ethyl Alcohol

  • Cracked Ice

  • Deionized Water

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 240 cm³ of fuming nitric acid to the sulfuric acid, keeping the temperature between 10°C and 15°C.

  • Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide with vigorous stirring, maintaining the temperature between 10°C and 15°C.

  • Allow the reaction mixture to warm to room temperature overnight as the ice melts.

  • Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, ensuring the temperature does not exceed 20°C.

  • Filter the crude product through a Büchner funnel and press as dry as possible.

  • Wash the filter cake by stirring vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

  • Dry the crude product in the air.

  • Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to yield this compound.

Representative Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific primary amines and alkylating agents. It is based on the Gabriel synthesis methodology.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Primary Alkyl Halide (e.g., 1-bromobutane) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine Monohydrate

  • Ethanol

  • Dilute Hydrochloric Acid

  • Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: N-Alkylation

  • To a dry round-bottom flask, add this compound and DMF.

  • Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

  • Add the primary alkyl halide to the reaction mixture.

  • Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated N-alkyl-4-nitrophthalimide by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Deprotection (Hydrazinolysis)

  • Dissolve the N-alkyl-4-nitrophthalimide from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The formation of a 4-nitrophthalhydrazide precipitate is expected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-nitrophthalhydrazide byproduct and filter to remove it.

  • Basify the filtrate with sodium hydroxide solution to a pH > 12.

  • Extract the primary amine with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Conclusion

The reaction of this compound with primary amines is a versatile and powerful tool in synthetic chemistry. Understanding the underlying mechanisms, particularly the Nucleophilic Aromatic Substitution (SNAr) pathway and the Gabriel synthesis analogue, is crucial for its effective application. This guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to enable researchers, scientists, and drug development professionals to leverage these reactions in their work. The ability to introduce a primary amine functionality through these methods continues to be of high value in the construction of complex molecules with diverse applications.

References

A Technical Guide to the Historical Synthesis of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 4-Nitrophthalimide, a crucial intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and visual representations of the reaction pathways to support research and development in organic synthesis and drug discovery.

Core Synthesis Methodologies

Historically, the preparation of this compound has been primarily achieved through two main synthetic pathways:

  • Direct Nitration of Phthalimide: This is the most commonly cited and historically significant method. It involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][3][4] The position of the nitro group is directed to the 4-position due to the electronic effects of the phthalimide ring system.

  • From 4-Nitrophthalic Acid: This method involves the formation of the imide ring from 4-nitrophthalic acid or its anhydride.[3][4] 4-Nitrophthalic acid itself can be synthesized and then reacted with an ammonia source to yield this compound.

Comparative Analysis of Synthesis Methods

The following table summarizes quantitative data from various historical methods for the synthesis of this compound, providing a clear comparison of their efficiencies and resulting product quality.

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
Nitration of Phthalimide PhthalimideFuming Nitric Acid, Concentrated Sulfuric Acid10-15°C, overnight63-66 (crude), 52-53 (recrystallized)185-190 (crude), 198 (recrystallized)Organic Syntheses[3]
Nitration of Phthalimide PhthalimideFuming Nitric Acid, Concentrated Sulfuric Acid10-13°C, overnight60Not specifiedChemicalBook[1]
Optimized Nitration PhthalimideNitric Acid, Sulfuric Acid (1:4.5 ratio)25°C, 10 hours>82192.1-192.7Qiuping, L. (2003)[2]
Nitration with Fuming H₂SO₄ PhthalimideNitric Acid, Fuming Sulfuric Acid (10% SO₃)Not specified78198Levy and Stephen (1931)[4]

Detailed Experimental Protocols

Method 1: Nitration of Phthalimide (Organic Syntheses Procedure)

This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

  • Phthalimide: 200 g (1.36 moles)

  • Fuming Nitric Acid (sp. gr. 1.50): 240 cm³ (5.7 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L

  • Cracked Ice: 4.5 kg

  • 95% Ethyl Alcohol: 3-3.2 L

  • Ice Water

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 240 cm³ of fuming nitric acid to the sulfuric acid, maintaining the temperature of the mixture.

  • Once the temperature of the mixed acids reaches 12°C, rapidly stir in 200 g of phthalimide, ensuring the temperature of the nitrating mixture is kept between 10°C and 15°C.

  • Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.

  • Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. The temperature of this mixture must not exceed 20°C.

  • Filter the crude nitration product through a cloth on a 20-cm Büchner funnel using suction and press the cake as dry as possible.

  • Remove the cake and stir it vigorously with 2 L of ice water. Filter the solid.

  • Repeat the washing with 2 L of ice water four more times.

  • The crude product, after air-drying, weighs 165–174 g (63–66% of the theoretical amount) and has a melting point of 185–190°C.

  • Purify the crude product by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140 g (52–53% of the theoretical amount) of this compound with a melting point of 198°C.[3]

Method 2: Optimized Nitration of Phthalimide

This method reports a higher yield through optimized reaction conditions.[2]

Materials:

  • Phthalimide: 20.0 g

  • Fuming Nitric Acid: 8.4 ml

  • Concentrated Sulfuric Acid: 31.6 ml

  • Crushed Ice: 112.5 g

  • 95% Ethanol: 38 ml

  • Ice Water: 450 ml

Procedure:

  • In a 250 ml four-necked flask, add 8.4 ml of fuming nitric acid and cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the reaction mixture temperature at 10-15°C.

  • After the addition of sulfuric acid is complete, add 20.0 g of phthalimide all at once.

  • Stir the reaction vigorously for 10 hours at room temperature.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, which will cause the product to precipitate below 20°C.

  • Collect the solid by filtration and wash it with 450 ml of ice water, ensuring vigorous stirring during each wash.

  • Dry the obtained solid and recrystallize it from 38 ml of 95% ethanol to yield 21.6 g of this compound (82.6% yield). The melting point of the product is 192.1-192.7°C.[2]

Reaction Pathway Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Synthesis_of_4_Nitrophthalimide Phthalimide Phthalimide Four_Nitrophthalimide This compound Phthalimide->Four_Nitrophthalimide Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Phthalimide

Caption: Direct nitration of phthalimide to this compound.

Synthesis_from_4_Nitrophthalic_Acid Four_Nitrophthalic_Acid 4-Nitrophthalic Acid Four_Nitrophthalimide This compound Four_Nitrophthalic_Acid->Four_Nitrophthalimide Imide Formation Ammonia NH₃ Ammonia->Four_Nitrophthalic_Acid

Caption: Synthesis of this compound from 4-nitrophthalic acid.

Conclusion

The historical synthesis of this compound is well-documented, with the direct nitration of phthalimide being the most established and practical approach. The provided protocols from reputable sources offer detailed guidance for laboratory-scale synthesis. Optimization of reaction conditions, such as temperature and reactant ratios, has been shown to significantly improve yields. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminophthalimide from 4-nitrophthalimide. The reduction of the nitro group is a critical transformation in the synthesis of various compounds of interest in the pharmaceutical and materials science industries. 4-Aminophthalimide serves as a key intermediate in the production of fluorescent dyes, probes for biological imaging, and active pharmaceutical ingredients such as Citalopram.[1][2][3][4][5] This document outlines and compares various methodologies for this synthesis, including catalytic hydrogenation and chemical reduction, to assist researchers in selecting the most suitable protocol for their specific needs.

Introduction

4-Aminophthalimide is a valuable building block in organic synthesis. Its fluorescent properties make it a desirable component in the design of molecular probes for biological systems.[2][5] Furthermore, it is a crucial intermediate in the synthesis of pharmaceuticals, notably in the pathway to produce the antidepressant citalopram.[1][3][4] The synthesis of 4-aminophthalimide is most commonly achieved through the reduction of the nitro group of this compound. This transformation can be accomplished through several methods, each with its own advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. The choice of method often depends on the scale of the reaction, the available equipment, and the sensitivity of other functional groups in the molecule. This document details the most common and effective protocols for this synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different methods of synthesizing 4-aminophthalimide from this compound, allowing for easy comparison.

MethodReagents/CatalystSolvent(s)Temperature (°C)PressureReaction TimeYield (%)Melting Point (°C)Reference(s)
Catalytic Hydrogenation
Palladium on Carbon (Pd/C)5% Pd/C, H₂Dimethylformamide (DMF)40-5040-60 psiNot Specified95294-295[1]
Raney NickelRaney Ni, H₂Dimethylformamide (DMF)40-5040-60 psiNot Specified97293-295[1]
Mechanochemical CTHPd/C, HCOONH₄Solid State (Ball Milling)AmbientN/A90 minQuantitativeNot Specified[6]
Chemical Reduction
Sodium DithioniteNa₂S₂O₄Water25AtmosphericNot SpecifiedHigh PurityNot Specified[7]
Stannous Chloride (SnCl₂)SnCl₂·2H₂OEthanol or Ethyl AcetateNot SpecifiedAtmosphericNot SpecifiedGoodNot Specified[8]

Note: "Not Specified" indicates that the specific data point was not available in the cited literature. "Quantitative" implies a yield of or near 100%.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst in a high-pressure hydrogenation apparatus.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Dimethylformamide (DMF)

  • Hydrogen gas

  • Water

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 100 g of this compound in 700 ml of dimethylformamide.[1]

  • Carefully add the 5% Pd/C catalyst to the solution. The amount of catalyst can vary, but a 5-10% weight ratio to the substrate is a common starting point.

  • Seal the hydrogenation vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to an initial pressure of 20-40 psi and begin agitation at 25-30°C.[1]

  • Due to the exothermic nature of the reaction, monitor the temperature and pressure. After the initial exotherm subsides, increase the temperature to 40-50°C and the hydrogen pressure to 40-60 psi.[1]

  • Continue the hydrogenation until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Filter the reaction mixture while hot to remove the Pd/C catalyst.[1]

  • Concentrate the filtrate under reduced pressure at 60-80°C to remove the dimethylformamide.[1]

  • To the resulting residue, add 500 ml of water and stir the mixture for 20-30 minutes.[1]

  • Isolate the product by filtration, wash with water, and dry at 60-70°C to obtain 4-aminophthalimide as a yellow crystalline solid.[1]

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol details the use of Raney Nickel as the catalyst for the reduction of this compound.

Materials:

  • This compound

  • Raney Nickel (wet)

  • Dimethylformamide (DMF)

  • Hydrogen gas

  • Water

  • Hydrogenation vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 100 g of this compound in 600 ml of dimethylformamide in a hydrogenation vessel.[1]

  • Carefully add 20 g of wet Raney Nickel catalyst to the solution.[1]

  • Seal the vessel and purge with an inert gas before introducing hydrogen.

  • Begin the hydrogenation at an initial pressure of 20-40 psi and a temperature of 20-30°C.[1]

  • After the initial exothermic reaction, continue the hydrogenation at 40-60 psi and 40-50°C until hydrogen uptake stops.[1]

  • After cooling and venting the reactor, filter the hot reaction mixture to remove the Raney Nickel catalyst.[1]

  • Remove the dimethylformamide from the filtrate by distillation under reduced pressure at 60-80°C.[1]

  • Add 500 ml of water to the residue and stir for 20-30 minutes.[1]

  • Filter the precipitated product, wash with water, and dry at 60-70°C to yield 4-aminophthalimide.[1]

Protocol 3: Chemical Reduction using Sodium Dithionite

This protocol provides a method for the reduction of this compound using a chemical reducing agent at room temperature.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Reaction flask with a stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of 26 g of sodium dithionite in 150 ml of water in a reaction flask equipped with a stirrer.[7]

  • Prepare a suspension of 5.79 g of this compound in a suitable amount of water.

  • At 25°C, add the this compound suspension to the stirred sodium dithionite solution.[7]

  • Continue stirring at 25°C until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 4-aminophthalimide, will precipitate from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the product thoroughly with water to remove any inorganic salts.

  • Dry the purified 4-aminophthalimide.

Mandatory Visualizations

Experimental Workflow: Synthesis of 4-Aminophthalimide

Synthesis_Workflow cluster_reduction Reduction Methods Start This compound Reduction Reduction Reaction Start->Reduction Solvent Filtration Catalyst/Solid Removal (Filtration) Reduction->Filtration Reaction Mixture Solvent_Removal Solvent Removal (Distillation/Evaporation) Filtration->Solvent_Removal Filtrate Precipitation Precipitation/ Crystallization Solvent_Removal->Precipitation Crude Product Isolation Product Isolation (Filtration & Washing) Precipitation->Isolation Slurry Drying Drying Isolation->Drying Wet Product End 4-Aminophthalimide Drying->End Purified Product Catalytic Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Catalytic->Reduction Chemical Chemical Reduction (Na₂S₂O₄ or SnCl₂) Chemical->Reduction

Caption: General experimental workflow for the synthesis of 4-aminophthalimide.

Logical Relationship: Synthesis and Application

Synthesis_Application start_node This compound process_node Reduction start_node->process_node intermediate_node 4-Aminophthalimide process_node->intermediate_node application_node_1 Fluorescent Dyes & Probes intermediate_node->application_node_1 application_node_2 Pharmaceutical Intermediate (e.g., Citalopram) intermediate_node->application_node_2

Caption: Relationship between synthesis and key applications of 4-aminophthalimide.

Conclusion

The synthesis of 4-aminophthalimide from this compound is a well-established and versatile transformation with multiple effective protocols. Catalytic hydrogenation methods, particularly with Pd/C or Raney Nickel, offer high yields and are suitable for industrial-scale production, although they require specialized high-pressure equipment.[1] Chemical reduction methods, such as using sodium dithionite, provide a convenient and milder alternative that can be performed with standard laboratory equipment.[7] The choice of the optimal method will be dictated by the specific requirements of the research or production goals, including scale, available resources, and desired purity. These detailed protocols and comparative data aim to facilitate this decision-making process for researchers and professionals in the field.

References

Application Notes and Protocols: 4-Nitrophthalimide as an Intermediate for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-nitrophthalimide as a key intermediate in the synthesis of azo dyes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the preparation and characterization of these compounds.

Introduction

This compound is a valuable chemical intermediate, primarily serving as a precursor for the synthesis of 4-aminophthalimide.[1][2] It is 4-aminophthalimide, the reduced form of this compound, that acts as the diazo component in the synthesis of a variety of azo dyes.[2][3] The resulting dyes, which incorporate the phthalimide moiety, have been investigated for their dyeing properties on synthetic fibers like polyester and for their potential biological activities.[3][4][5] The overall synthetic route involves a three-step process: the nitration of phthalimide to yield this compound, the reduction of the nitro group to form 4-aminophthalimide, and finally, the diazotization of the amino group followed by coupling with a suitable aromatic compound to produce the azo dye.

Synthesis of Intermediates and Azo Dyes: An Overview

The synthetic pathway to azo dyes using this compound as a starting material is a well-established multi-step process.

Workflow for Azo Dye Synthesis from this compound

Azo Dye Synthesis Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Azo Dye Synthesis Phthalimide Phthalimide Nitration Nitration Reaction Phthalimide->Nitration NitratingMixture Fuming Nitric Acid & Concentrated Sulfuric Acid NitratingMixture->Nitration Four_Nitrophthalimide This compound Nitration->Four_Nitrophthalimide Reduction Reduction Reaction Four_Nitrophthalimide->Reduction ReducingAgent e.g., Pd/C, H₂ or Raney Nickel, H₂ ReducingAgent->Reduction Four_Aminophthalimide 4-Aminophthalimide Reduction->Four_Aminophthalimide Diazotization Diazotization Four_Aminophthalimide->Diazotization DiazotizationReagents NaNO₂ / HCl (0-5 °C) DiazotizationReagents->Diazotization DiazoniumSalt 4-Phthalimide Diazonium Salt Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: Overall workflow for the synthesis of azo dyes starting from phthalimide.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of intermediates and the properties of the final azo dyes.

Table 1: Synthesis of Intermediates

StepReactantProductReagentsSolventYield (%)Melting Point (°C)Reference
1. NitrationPhthalimideThis compoundFuming HNO₃, H₂SO₄-52-82.6192.1-198[2][6]
2. ReductionThis compound4-AminophthalimidePd/C, H₂Dimethylformamide95294-295[1]
2. ReductionThis compound4-AminophthalimideRaney Nickel, H₂Dimethylformamide97293-295[1]

Table 2: Properties of Azo Dyes Derived from Phthalimide Intermediates

Diazo ComponentCoupling Componentλmax (nm)Wash Fastness (Polyester)Light Fastness (Polyester)Reference
N-Alkyl-4-aminophthalimide derivativesVarious aromatic amines and phenols436-609Generally good, dicyano derivatives show excellent wash fastnessDicyano derivatives show poor photostability[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phthalimide[2][6]

Materials:

  • Phthalimide

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Ice

  • 95% Ethanol

Procedure:

  • In a four-necked flask, add 8.4 mL of fuming nitric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 31.6 mL of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15 °C.

  • After the addition of sulfuric acid, add 20.0 g of phthalimide all at once.

  • Stir the reaction mixture vigorously for 10 hours at room temperature.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature remains below 20 °C to induce precipitation.

  • Collect the solid product by filtration and wash it thoroughly with 450 mL of ice water.

  • Dry the crude product and recrystallize it from 38 mL of 95% ethanol to yield this compound.

Protocol 2: Synthesis of 4-Aminophthalimide from this compound[1]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • 5% Palladium on Carbon (Pd/C, 50% wet) or Raney Nickel (wet)

  • Hydrogen Gas

Procedure:

  • In a hydrogenation vessel, dissolve 100 g of this compound in 700 mL of dimethylformamide.

  • Add 10 g of 5% Pd/C (50% wet) or 20 g of wet Raney Nickel to the solution.

  • Begin hydrogenation at an initial pressure of 20-40 psi and a temperature of 20-30 °C.

  • Once the initial exothermic reaction subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50 °C.

  • Continue hydrogenation until the reaction is complete (monitor by TLC or HPLC).

  • Filter the hot reaction mixture to remove the catalyst.

  • Remove the dimethylformamide from the filtrate under reduced pressure at 60-80 °C.

  • Add 500 mL of water to the residue and stir for 30 minutes.

  • Isolate the product by filtration and dry at 60-70 °C to obtain 4-aminophthalimide.

Protocol 3: General Procedure for the Synthesis of Azo Dyes from 4-Aminophthalimide

This protocol is a generalized procedure based on analogous syntheses of azo dyes.[7][8]

A. Diazotization of 4-Aminophthalimide

Diazotization_Workflow cluster_diazotization Diazotization start Suspend 4-Aminophthalimide in HCl/H₂O cool1 Cool to 0-5 °C (Ice Bath) start->cool1 add_na_no2 Add cold NaNO₂ solution dropwise (T < 5 °C) cool1->add_na_no2 stir Stir for 30 min at 0-5 °C add_na_no2->stir end Diazonium Salt Solution (Use Immediately) stir->end Azo_Coupling_Workflow cluster_coupling Azo Coupling start Dissolve Coupling Component in aq. NaOH cool2 Cool to 0-5 °C (Ice Bath) start->cool2 add_diazonium Slowly add cold Diazonium Salt Solution cool2->add_diazonium stir_precipitate Stir for 30-60 min (Azo dye precipitates) add_diazonium->stir_precipitate filter_wash Filter and wash with cold water stir_precipitate->filter_wash dry Dry the Azo Dye filter_wash->dry end Pure Azo Dye dry->end Potential_Applications AzoDye Phthalimide-Based Azo Dyes Textile Textile Dyes (e.g., for Polyester) AzoDye->Textile Application Antimicrobial Antimicrobial Agents AzoDye->Antimicrobial Potential Biological Activity Anticancer Anticancer Agents AzoDye->Anticancer Potential Biological Activity Sensors Chromogenic Sensors for Metal Ions AzoDye->Sensors Potential Application

References

Protocol for N-Alkylation of 4-Nitrophthalimide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the N-alkylation of 4-nitrophthalimide, a key transformation in the synthesis of primary amines and other nitrogen-containing compounds relevant to drug discovery and development. Two primary methods are presented: the Gabriel synthesis, utilizing alkyl halides, and the Mitsunobu reaction, for the alkylation with alcohols. Detailed experimental procedures, quantitative data on reaction parameters, and protocols for the subsequent deprotection of the phthalimide group to yield the desired primary amine are outlined. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

The introduction of a primary amine moiety is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The N-alkylation of phthalimides, famously known as the Gabriel synthesis, provides a robust and reliable method for the preparation of primary amines, avoiding the common issue of over-alkylation encountered with direct alkylation of ammonia.[1][2] this compound serves as an important variant of the standard phthalimide reagent, with the electron-withdrawing nitro group influencing the acidity of the N-H proton and potentially the reactivity of the resulting nucleophile.

This application note details two efficient protocols for the N-alkylation of this compound:

  • The Gabriel Synthesis: A classical and widely used method involving the reaction of the phthalimide anion with a primary alkyl halide.

  • The Mitsunobu Reaction: A versatile alternative that allows for the N-alkylation using primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[1][3]

Furthermore, a standard protocol for the deprotection of the resulting N-alkyl-4-nitrophthalimide to liberate the primary amine via hydrazinolysis is provided.

Data Presentation

The following tables summarize the quantitative data for the N-alkylation of this compound under various conditions, providing a comparative overview of different alkylating agents and reaction methodologies.

Table 1: N-Alkylation of this compound via Gabriel Synthesis with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF706~95[3]
Ethyl BromideK₂CO₃DMF80885-90
n-Propyl IodideK₂CO₃DMF80888-92
Isobutyl BromideCs₂CO₃DMF601280-85

Table 2: N-Alkylation of this compound via Mitsunobu Reaction with Alcohols

AlcoholPhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Yield (%)
EthanolPPh₃DEADTHFRoom Temp.1280-88[4]
n-PropanolPPh₃DIADTHFRoom Temp.1282-90[4]
n-ButanolPPh₃DEADTHFRoom Temp.1285-91[4]
Benzyl AlcoholPPh₃DIADTHFRoom Temp.1090-95[4]

Table 3: Deprotection of N-Alkyl-4-Nitrophthalimides via Hydrazinolysis

N-Alkyl-4-NitrophthalimideReagentSolventTemperature (°C)Time (h)Yield of Primary Amine (%)
N-Benzyl-4-nitrophthalimideHydrazine hydrateEthanolReflux4>90
N-Ethyl-4-nitrophthalimideHydrazine hydrateEthanolReflux3>90
N-Propyl-4-nitrophthalimideHydrazine hydrateEthanolReflux3>90

Experimental Protocols

Protocol 1: N-Alkylation of this compound via Gabriel Synthesis (Representative Procedure with Benzyl Bromide)

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 15-20 minutes to form the phthalimide anion. To this suspension, add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 70°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-benzyl-4-nitrophthalimide.[3]

Protocol 2: N-Alkylation of this compound via Mitsunobu Reaction (Representative Procedure with Ethanol)

This protocol provides a general method for the N-alkylation of this compound using a primary alcohol.

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF.

  • Addition of Azodicarboxylate: Cool the solution to 0°C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise via syringe over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Purification: Upon completion, remove the solvent under reduced pressure. The residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel to separate the N-ethyl-4-nitrophthalimide from the byproduct.[4]

Protocol 3: Deprotection of N-Alkyl-4-Nitrophthalimide via Hydrazinolysis (Representative Procedure for N-Benzyl-4-nitrophthalimide)

This protocol describes the cleavage of the phthalimide group to yield the primary amine.

Materials:

  • N-Benzyl-4-nitrophthalimide

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-benzyl-4-nitrophthalimide (1.0 eq.) in ethanol. Add hydrazine hydrate (10 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. A white precipitate of 4-nitrophthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the precipitate and protonate the amine. Remove the ethanol under reduced pressure.

  • Isolation: Add water to the residue and wash with diethyl ether to remove any non-polar impurities. Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is reached.

  • Extraction: Extract the liberated primary amine with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure benzylamine.

Mandatory Visualizations

experimental_workflow_gabriel start Start reagents This compound + Base (K₂CO₃) + Solvent (DMF) start->reagents 1. Mix Reagents stir Stir at RT (15-20 min) reagents->stir add_alkyl_halide Add Alkyl Halide (e.g., Benzyl Bromide) stir->add_alkyl_halide 2. Form Anion heat Heat to 60-80°C (4-12 h) add_alkyl_halide->heat 3. Sₙ2 Reaction workup Work-up (Quench, Extract) heat->workup 4. Isolate Crude purify Purification (Column Chromatography) workup->purify 5. Purify product N-Alkyl-4-Nitrophthalimide purify->product end End product->end

Caption: Experimental workflow for the N-alkylation of this compound via Gabriel Synthesis.

experimental_workflow_mitsunobu start Start reagents This compound + Alcohol + PPh₃ + Solvent (THF) start->reagents 1. Mix Reagents cool Cool to 0°C reagents->cool add_azo Add DEAD/DIAD cool->add_azo 2. Initiate Reaction react Stir at RT (10-12 h) add_azo->react 3. Reaction purify Purification (Column Chromatography) react->purify 4. Purify product N-Alkyl-4-Nitrophthalimide purify->product end End product->end

Caption: Experimental workflow for the N-alkylation of this compound via the Mitsunobu Reaction.

deprotection_workflow start Start substrate N-Alkyl-4-Nitrophthalimide start->substrate add_hydrazine Add Hydrazine Hydrate in Ethanol substrate->add_hydrazine 1. Add Reagent reflux Reflux (3-4 h) add_hydrazine->reflux 2. Cleavage workup Acidify, then Basify & Extract reflux->workup 3. Isolate product Primary Amine workup->product end End product->end

Caption: Workflow for the deprotection of N-alkyl-4-nitrophthalimides using hydrazine hydrate.

Conclusion

The protocols described in this application note provide reliable and efficient methods for the N-alkylation of this compound and subsequent deprotection to yield primary amines. The choice between the Gabriel synthesis and the Mitsunobu reaction will depend on the availability of the starting materials (alkyl halide vs. alcohol) and the desired stereochemical outcome. The provided quantitative data serves as a valuable resource for reaction optimization. These procedures are highly applicable in the synthesis of key intermediates for drug discovery and development, offering a versatile tool for the introduction of the primary amine functional group.

References

Application Notes and Protocols: 4-Nitrophthalimide as a Protecting Group for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The selection of an appropriate protecting group is crucial and depends on its stability to various reaction conditions and the ease and selectivity of its removal. The 4-nitrophthaloyl group, introduced via 4-nitrophthalic anhydride, serves as an effective protecting group for primary amines. Its electron-withdrawing nitro group enhances the acidity of the N-H bond, facilitating its formation, and offers distinct deprotection methods compared to the unsubstituted phthaloyl group.

These application notes provide a comprehensive overview of the use of 4-nitrophthalimide as a protecting group for primary amines, including detailed experimental protocols for protection and deprotection, quantitative data, and a comparison with other common amine protecting groups.

Advantages of the 4-Nitrophthaloyl Protecting Group

  • Robust Protection: The this compound group is stable to a wide range of non-nucleophilic reaction conditions, including acidic media.

  • Crystalline Derivatives: N-substituted 4-nitrophthalimides are often crystalline solids, which facilitates their purification by recrystallization.

  • Orthogonal Deprotection Strategies: The 4-nitrophthaloyl group can be cleaved under conditions that leave other common protecting groups, such as Boc, Cbz, and Fmoc, intact. This allows for selective deprotection in complex molecules.

  • Milder Deprotection vs. Unsubstituted Phthaloyl: The electron-withdrawing nitro group can facilitate milder deprotection conditions compared to the standard phthaloyl group.

Data Presentation

Table 1: Protection of Primary Amines with 4-Nitrophthalic Anhydride
Amine SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineAcetic AcidReflux2>95
GlycineAcetic AcidReflux185-90
n-ButylamineAcetic AcidReflux2>90
AnilineAcetic AcidReflux3~90
Table 2: Deprotection of N-Substituted 4-Nitrophthalimides
Deprotection ReagentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Hydrazine hydrateN-Alkyl/Aryl-4-nitrophthalimideEthanolReflux1-380-95
EthylenediamineN-Alkyl/Aryl-4-nitrophthalimideEthanolReflux2-485-95
Sodium borohydride, then Acetic AcidN-Alkyl-4-nitrophthalimide2-Propanol/WaterRT, then 8024, then 2High
Table 3: Comparison with Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability (Acidic)Stability (Basic)Orthogonal to 4-Nitrophthaloyl
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)LabileStableYes
BenzyloxycarbonylCbzHydrogenolysis (H₂/Pd)StableStableYes
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)StableLabileYes
4-Nitrophthaloyl 4-NO₂-Phth Hydrazine, Ethylenediamine, NaBH₄/AcOHStable Labile to strong base -

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Nitrophthalic Anhydride

This protocol describes the general procedure for the protection of a primary amine using 4-nitrophthalic anhydride.

Materials:

  • Primary amine (1.0 eq)

  • 4-Nitrophthalic anhydride (1.05 eq)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the primary amine and 4-nitrophthalic anhydride.

  • Add glacial acetic acid to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the N-substituted-4-nitrophthalimide.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure protected amine.

Protocol 2: Deprotection of N-Substituted this compound using Hydrazine Hydrate

This protocol outlines the cleavage of the 4-nitrophthaloyl group using hydrazine.

Materials:

  • N-substituted-4-nitrophthalimide (1.0 eq)

  • Hydrazine hydrate (10 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-substituted-4-nitrophthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • To the residue, add 1 M HCl and stir.

  • Extract the aqueous layer with dichloromethane or ethyl acetate to remove the phthalhydrazide byproduct.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the liberated primary amine with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Protocol 3: Deprotection of N-Substituted this compound using Ethylenediamine

This method provides an alternative to hydrazine for the deprotection step.

Materials:

  • N-substituted-4-nitrophthalimide (1.0 eq)

  • Ethylenediamine (10 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve the N-substituted-4-nitrophthalimide in ethanol.

  • Add ethylenediamine and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Follow steps 5-9 from Protocol 2 to isolate the primary amine.

Protocol 4: Deprotection of N-Substituted this compound using Sodium Borohydride

This two-stage, one-flask method offers a mild, near-neutral alternative for deprotection.[1]

Materials:

  • N-substituted-4-nitrophthalimide (1.0 eq)

  • Sodium borohydride (NaBH₄) (5.0 eq)

  • 2-Propanol

  • Water

  • Glacial acetic acid

Procedure:

  • To a stirred solution of the N-substituted-4-nitrophthalimide in a mixture of 2-propanol and water (e.g., 6:1 v/v), add sodium borohydride in portions.

  • Stir the reaction at room temperature for 24 hours or until TLC indicates complete consumption of the starting material.

  • Carefully add glacial acetic acid to the reaction mixture.

  • Heat the mixture to 80 °C for 2 hours.

  • Cool the reaction mixture and proceed with a suitable workup, such as ion-exchange chromatography or extraction, to isolate the primary amine.

Mandatory Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PrimaryAmine R-NH₂ (Primary Amine) AmicAcid 4-Nitro-N-alkylphthalamic Acid PrimaryAmine->AmicAcid Nucleophilic Acyl Substitution 4NPA 4-Nitrophthalic Anhydride 4NPA->AmicAcid ProtectedAmine N-Alkyl-4-nitrophthalimide AmicAcid->ProtectedAmine Dehydration (Heat) Water H₂O AmicAcid->Water Deprotection_Hydrazine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ProtectedAmine N-Alkyl-4-nitrophthalimide Intermediate Ring-Opened Intermediate ProtectedAmine->Intermediate Nucleophilic Attack Hydrazine NH₂NH₂ (Hydrazine) Hydrazine->Intermediate PrimaryAmine R-NH₂ (Primary Amine) Intermediate->PrimaryAmine Intramolecular Cyclization Byproduct 4-Nitrophthalhydrazide Intermediate->Byproduct Deprotection_NaBH4 cluster_step1 Step 1: Reduction cluster_step2 Step 2: Lactonization ProtectedAmine N-Alkyl-4-nitrophthalimide HydroxyAmide o-Hydroxymethyl Benzamide Intermediate ProtectedAmine->HydroxyAmide Hydride Reduction NaBH4 NaBH₄ NaBH4->HydroxyAmide PrimaryAmine R-NH₂ (Primary Amine) HydroxyAmide->PrimaryAmine Acid-catalyzed Lactonization Phthalide Phthalide Byproduct HydroxyAmide->Phthalide AceticAcid Acetic Acid (Heat) AceticAcid->PrimaryAmine

References

Application of 4-Nitrophthalimide in Solid-Phase Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the 4-nitrophthaloyl (4-NPhth) group as an orthogonal amino-protecting group in solid-phase peptide synthesis (SPPS). This strategy is particularly valuable for the synthesis of complex peptides, such as cyclic or branched peptides, where multi-dimensional orthogonal protection schemes are necessary.

Introduction: The Principle of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The success of this process depends on a system of protecting groups that temporarily block reactive functional groups to prevent unwanted side reactions. The two most common SPPS strategies, Fmoc/tBu and Boc/Bzl, are built on the principle of orthogonality, where one set of protecting groups can be removed under specific conditions without affecting the others.[1]

For the synthesis of more complex peptides requiring site-specific modifications, an additional layer of orthogonal protection is often essential.[2] The 4-nitrophthaloyl group, analogous to the well-established phthaloyl (Phth) group, serves as a robust and truly orthogonal amino-protecting group. Its key advantage lies in its unique cleavage condition—hydrazinolysis—which is orthogonal to the acidic and basic conditions used in standard Fmoc and Boc strategies.[3]

Key Advantages of the 4-Nitrophthaloyl Group:

  • True Orthogonality: The 4-NPhth group is stable to trifluoroacetic acid (TFA), which is used for cleaving tBu-based side-chain protecting groups and for final peptide release from many resins. It is also completely stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[3]

  • Selective Cleavage: It can be selectively and efficiently removed by treatment with hydrazine, unmasking a specific amine for further modification while the rest of the peptide remains fully protected.[3]

  • Robustness: The N-(4-nitrophthaloyl) linkage is highly stable throughout the various coupling and deprotection cycles of standard SPPS.[3]

The following diagram illustrates the orthogonal relationship between the Fmoc, tBu, and 4-NPhth protecting groups.

Orthogonal_Protection cluster_cleavage Cleavage Conditions Fmoc Fmoc Group Peptide Protected Peptide Fmoc->Peptide Protects Amine tBu tBu, Boc, Trt Groups tBu->Peptide Protects Side Chain NPhth 4-Nitrophthaloyl Group NPhth->Peptide Protects Amine Piperidine Piperidine Piperidine->Fmoc Cleaves TFA TFA TFA->tBu Cleaves Hydrazine Hydrazine Hydrazine->NPhth Cleaves

Figure 1: Orthogonality of Protecting Groups in SPPS.

Experimental Protocols

The following protocols are adapted from established procedures for the analogous phthaloyl group and are applicable for the on-resin introduction and cleavage of the 4-nitrophthaloyl protecting group.[3]

On-Resin N-Terminal Protection with 4-Nitrophthalic Anhydride

This procedure is performed on a peptide-resin that has a free N-terminal amine, typically after a standard Fmoc-deprotection step.

Workflow Diagram:

Protection_Workflow start Start: Peptide-Resin with Free N-Terminal Amine swell 1. Swell Resin in DMF (30 min) start->swell reagent 2. Prepare Reagent Solution: 10 eq. 4-Nitrophthalic Anhydride 10 eq. 2,4,6-Collidine in DMF swell->reagent react 3. Add Reagent to Resin Agitate at 40-50°C for 2-12h (Monitor with Kaiser Test) reagent->react wash 4. Wash Resin: DMF (3x) DCM (3x) Methanol (3x) react->wash end End: N-(4-Nitrophthaloyl) Protected Peptide-Resin wash->end

References

Application Notes and Protocols: 4-Nitrophthalimide Derivatives as Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophthalimide derivatives as versatile fluorescent probes for a range of bioimaging applications. The inherent photophysical properties of the phthalimide scaffold, combined with the fluorescence quenching effect of the nitro group, make these compounds excellent candidates for developing "turn-on" fluorescent probes for detecting specific biological analytes and events.

Introduction

This compound derivatives are a class of chemical compounds that have gained significant attention in the field of bioimaging.[1] Their core structure, phthalimide, can be readily modified to incorporate a 4-amino substituent, which imparts fluorescent properties. The presence of a nitro group at the 4-position typically quenches this fluorescence. This "off" state can be switched to a fluorescent "on" state through specific chemical reactions that convert the nitro group to an amino group, making them highly effective as selective fluorescent probes.[2] This principle allows for the design of probes that are activated by specific enzymes or analytes within a biological system.

Mechanism of Action: "Turn-On" Fluorescence

The primary mechanism behind the function of this compound-based probes is a "turn-on" fluorescence response. In its native state, the electron-withdrawing nitro group quenches the fluorescence of the phthalimide fluorophore through processes like photoinduced electron transfer (PET). Upon selective reduction of the nitro group to an electron-donating amino group by a specific analyte or enzyme, the PET process is inhibited, leading to a significant increase in fluorescence intensity. This allows for the sensitive and selective detection of the target molecule or enzymatic activity.

G Probe This compound Derivative (Non-fluorescent) Product 4-Aminophthalimide Derivative (Fluorescent) Probe->Product Reduction of Nitro Group Analyte Target Analyte/Enzyme (e.g., Nitroreductase) Analyte->Probe Signal Fluorescence Signal Product->Signal

Caption: General mechanism of this compound probes.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative this compound and 4-nitronaphthalimide-based fluorescent probes. Naphthalimide derivatives are included due to their structural similarity and common use in probes with similar activation mechanisms.

Probe Name/DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
NIBHypoxia (Nitroreductase)~473-491~502-561Not specifiedNot specified[2]
SP2H₂SNot specifiedNot specifiedNot specified50.8 nM[3]
Naphthalimide-4-(4-nitrophenyl)thiosemicarbazideViscosity & Nitric Oxide405470 & 550Not specifiedNot specified[4][5]
TRapH (Naphthalimide-based)Intracellular pH405430-475 & 510-600Not specifiedpKa = 4.6[6][7]
P (Naphthalimide-based)Ag⁺ and Hg²⁺440537Not specified0.33 µM[8]

Application Notes and Experimental Protocols

Application 1: Imaging Hypoxia in Cancer Cells

Hypoxic regions are a common feature of solid tumors and are associated with tumor progression and resistance to therapy. Nitroreductase (NTR) enzymes are often overexpressed in hypoxic cancer cells. 4-Nitronaphthalimide probes, such as NIB (4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzaldehyde), can be used to visualize these hypoxic regions.

G Hypoxia Tumor Hypoxia NTR Upregulation of Nitroreductase (NTR) Hypoxia->NTR Reduction NTR-mediated Reduction NTR->Reduction Probe NIB Probe (Low Fluorescence) Probe->Reduction Product NIB-red (High Fluorescence) Reduction->Product Imaging Fluorescence Imaging Product->Imaging G Start Start Cell_Culture Culture Cells (e.g., HeLa) Start->Cell_Culture Probe_Incubation Incubate with Probe P (10 µM, 30 min) Cell_Culture->Probe_Incubation Image_Control Image Control Cells (Strong Fluorescence) Probe_Incubation->Image_Control Metal_Ion_Treatment Treat with Ag⁺ or Hg²⁺ (e.g., 8 µM, 30 min) Probe_Incubation->Metal_Ion_Treatment Analysis Analyze Fluorescence Intensity Image_Control->Analysis Image_Treated Image Treated Cells (Quenched Fluorescence) Metal_Ion_Treatment->Image_Treated Image_Treated->Analysis End End Analysis->End

References

Application Note: A Detailed Protocol for the Synthesis of 4-Nitrophthalimide via Nitration of Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophthalimide is a crucial chemical intermediate in the synthesis of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1] This document provides a comprehensive experimental procedure for the nitration of phthalimide to produce this compound. The protocol is based on established and optimized methods, ensuring a reliable and reproducible synthesis for research and development purposes.[1][2]

Reaction Principle

The synthesis involves the electrophilic aromatic substitution of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The strong acidic environment protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring of phthalimide.

Data Summary

The following table summarizes the key quantitative data from various reported procedures for the nitration of phthalimide.

Parameter"Organic Syntheses" Method[2]Optimized Method
Reactants
Phthalimide200 g (1.36 moles)20.0 g
Fuming Nitric Acid (sp. gr. 1.50)240 mL (5.7 moles)8.4 mL
Concentrated Sulfuric Acid (sp. gr. 1.84)1.4 L31.6 mL
Reaction Conditions
Nitric Acid : Sulfuric Acid Ratio~1:4 (v/v)1:4.5[1]
Temperature10-15°C initially, then room temp.10-15°C initially, then 25°C[1]
Reaction TimeOvernight10 hours[1]
Product Data
Crude Yield165–174 g (63–66%)Not specified
Purified Yield136–140 g (52–53%)21.6 g (82.6%)[1]
Crude Melting Point185–190°CNot specified
Purified Melting Point198°C192.1–192.7°C[1]
AppearancePale yellow solution, yellow powder[2][3]Yellow reaction mixture, solid product[1]

Experimental Protocol

This protocol is a modification of the method described by Levy and Stephen, as reported in Organic Syntheses.[2] An alternative, optimized procedure has also been reported to achieve higher yields.[1]

Materials and Equipment:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • 95% Ethyl alcohol

  • Cracked ice

  • 3 L Beaker (or appropriate size for the scale)

  • Ice bath

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Büchner funnel and filter flask

  • Filter cloth

  • Beakers for washing

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a 3 L beaker, add 1.4 L of concentrated sulfuric acid. Cool the acid in an ice bath. Slowly and carefully add 240 mL of fuming nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature of the mixture below 15°C.[2]

  • Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide in portions as rapidly as possible, ensuring the temperature of the reaction mixture is maintained between 10°C and 15°C with vigorous stirring.[2]

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts. Let the mixture stand overnight with continuous stirring. The solution should become clear and pale yellow.[2]

  • Precipitation of the Crude Product: Vigorously stir and slowly pour the reaction mixture onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C. A precipitate of crude this compound will form.[2]

  • Filtration and Washing: Filter the crude product through a filter cloth on a large Büchner funnel using suction. Press the cake as dry as possible.[2]

  • Resuspend the filter cake in 2 L of ice water and stir vigorously.

  • Filter the solid again. Repeat this washing procedure four times to remove residual acids.[2]

  • Drying the Crude Product: Air-dry the washed product. The crude this compound should have a melting point of 185–190°C. The expected yield of the crude product is between 165–174 g (63–66%).[2]

  • Purification by Recrystallization: Dissolve the crude product in 3 to 3.2 L of hot 95% ethyl alcohol. Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.[2]

  • Isolation of the Purified Product: Filter the recrystallized this compound, wash with a small amount of cold 95% ethyl alcohol, and dry completely. The purified product should be a pale yellow powder with a melting point of approximately 198°C.[2] The expected yield of the purified product is between 136–140 g (52–53%).[2]

Safety Precautions:

  • This procedure involves the use of fuming nitric acid and concentrated sulfuric acid, which are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • The addition of nitric acid to sulfuric acid is highly exothermic. Ensure slow addition and efficient cooling to control the temperature.

  • Pouring the acid mixture onto ice should be done slowly and with vigorous stirring to dissipate the heat generated.

Visual Workflow

Nitration_of_Phthalimide A Preparation of Nitrating Mixture B Cooling Sulfuric Acid (Ice Bath) A->B C Slow Addition of Fuming Nitric Acid B->C D Nitration Reaction C->D E Addition of Phthalimide (10-15°C) D->E F Stir Overnight at Room Temperature E->F G Product Precipitation F->G H Pour Reaction Mixture onto Ice G->H I Isolation and Washing H->I J Filtration of Crude Product I->J K Wash with Ice Water (4x) J->K L Purification K->L M Recrystallization from 95% Ethanol L->M N Final Product: This compound M->N

References

Application Notes and Protocols for the Use of 4-Nitrophthalimide in the Preparation of Chemiluminescent Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of chemiluminescent reagents derived from 4-nitrophthalimide. The primary focus is on the preparation of 4-aminophthalhydrazide, also known as isoluminol, a structural isomer of the widely used chemiluminescent compound, luminol.

Application Notes

This compound serves as a key precursor in the synthesis of 4-aminophthalhydrazide, a valuable chemiluminescent probe. The synthesis involves a two-step process: the reduction of the nitro group of this compound to an amino group, followed by cyclization with hydrazine to form the hydrazide ring.

Chemiluminescent Properties and Comparison with Luminol

4-Aminophthalhydrazide (isoluminol) exhibits chemiluminescence through a similar mechanism to luminol, involving oxidation in an alkaline medium, often catalyzed by peroxidases (like HRP) or metal ions, to produce an excited-state aminophthalate anion that emits light upon relaxation to the ground state.

While both luminol and isoluminol are effective chemiluminescent reagents, they exhibit key differences in their light-emitting properties. The quantum yield of isoluminol is approximately one-tenth that of luminol.[1] However, the reactivity of the aromatic amino group in isoluminol offers a significant advantage. Derivatization of this amino group can enhance the quantum yield by as much as tenfold, making its light output comparable to that of luminol.[1] This feature makes isoluminol and its derivatives highly valuable for developing tailored chemiluminescent labels for immunoassays and other biological applications.[1]

Applications in Research and Drug Development

The chemiluminescent properties of 4-aminophthalhydrazide and its derivatives make them suitable for a variety of sensitive detection methods, including:

  • Immunoassays: As labels for antibodies and antigens in chemiluminescent immunoassays (CLIAs).

  • Nucleic Acid Hybridization Assays: For the detection of specific DNA or RNA sequences.

  • Enzyme Activity Assays: To quantify the activity of enzymes such as horseradish peroxidase (HRP).

  • High-Throughput Screening: In drug discovery for the rapid and sensitive screening of compound libraries.

The ability to modify the amino group allows for the fine-tuning of the molecule's properties, such as solubility, and for covalent attachment to various biomolecules without significantly compromising its light-emitting capabilities.

Quantitative Data Summary

ParameterThis compound Synthesis Yield4-Aminophthalimide Synthesis YieldIsoluminol (4-Aminophthalhydrazide) Quantum Yield (relative to Luminol)
Value 82-97%~97%~0.1 (unmodified)
Reference [2][3][1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of phthalimide to produce this compound.

Materials:

  • Phthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Crushed ice

  • 95% Ethanol

  • Ice bath

  • Four-necked flask

  • Stirrer

Procedure:

  • In a 250 ml four-necked flask, add 8.4 ml of fuming nitric acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.

  • Once the addition is complete, add 20.0 g of phthalimide all at once and stir the reaction vigorously for 10 hours at room temperature.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, ensuring the temperature does not exceed 20°C, which will cause the product to precipitate.

  • Collect the solid precipitate by filtration and wash it with 450 ml of ice water.

  • Dry the solid and recrystallize it from 38 ml of 95% ethanol to yield this compound.

Protocol 2: Synthesis of 4-Aminophthalhydrazide (Isoluminol) from this compound

This protocol outlines the synthesis of 4-aminophthalhydrazide from this compound. The process involves the formation of 4-nitrophthalhydrazide followed by the reduction of the nitro group.

Materials:

  • This compound

  • Hydrazine hydrate solution

  • Sodium dithionite (Sodium hydrosulfite)

  • Glacial acetic acid

  • Sodium hydroxide

  • Ethanol

  • Reflux apparatus

  • Stirrer

Step 1: Synthesis of 4-Nitrophthalhydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate solution to the flask.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the 4-nitrophthalhydrazide.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Reduction of 4-Nitrophthalhydrazide to 4-Aminophthalhydrazide

  • In a round-bottom flask, dissolve the 4-nitrophthalhydrazide in a 10% sodium hydroxide solution.

  • Add an excess of sodium dithionite to the solution.

  • Heat the mixture to boiling and maintain the temperature for 5-10 minutes with stirring.

  • Cool the reaction mixture and acidify with glacial acetic acid to precipitate the 4-aminophthalhydrazide.

  • Collect the light-yellow precipitate by vacuum filtration, wash with water, and dry.

Protocol 3: General Chemiluminescence Assay

This protocol provides a general procedure for inducing chemiluminescence from 4-aminophthalhydrazide.

Materials:

  • 4-Aminophthalhydrazide (Isoluminol)

  • Tris or phosphate buffer (pH 8.5-9.5)

  • Hydrogen peroxide (3%)

  • Horseradish peroxidase (HRP) solution (or other catalyst like potassium ferricyanide)

  • Luminometer or a dark box with a photodetector

Procedure:

  • Prepare the Reagent Solution:

    • Prepare a stock solution of 4-aminophthalhydrazide in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in an alkaline buffer (e.g., 0.1 M Tris buffer, pH 9.0).

  • Prepare the Oxidant/Catalyst Solution:

    • Prepare a solution containing hydrogen peroxide and HRP in the same buffer. The optimal concentrations of H2O2 and HRP should be determined empirically for the specific application.

  • Initiate Chemiluminescence:

    • In a luminometer tube or a suitable reaction vessel, mix the 4-aminophthalhydrazide solution with the oxidant/catalyst solution.

  • Measure Light Emission:

    • Immediately measure the light emission using a luminometer. The light intensity will typically peak within seconds and then decay over time.

Visualizations

Synthesis_of_4_Nitrophthalimide Phthalimide Phthalimide Nitration Nitration (0-15°C, 10h) Phthalimide->Nitration Mixed_Acid Fuming HNO₃ / H₂SO₄ Mixed_Acid->Nitration Precipitation Precipitation (in ice water) Nitration->Precipitation Four_Nitrophthalimide This compound Precipitation->Four_Nitrophthalimide

Caption: Synthesis workflow for this compound.

Synthesis_of_4_Aminophthalhydrazide Four_Nitrophthalimide This compound Cyclization Cyclization (Reflux) Four_Nitrophthalimide->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Four_Nitrophthalhydrazide 4-Nitrophthalhydrazide Cyclization->Four_Nitrophthalhydrazide Reduction Reduction (Sodium Dithionite) Four_Nitrophthalhydrazide->Reduction Four_Aminophthalhydrazide 4-Aminophthalhydrazide (Isoluminol) Reduction->Four_Aminophthalhydrazide

Caption: Synthesis of 4-Aminophthalhydrazide from this compound.

Chemiluminescence_Pathway Isoluminol 4-Aminophthalhydrazide (Isoluminol) Excited_State Excited State Aminophthalate Anion Isoluminol->Excited_State Oxidation Oxidant_Catalyst Oxidant (H₂O₂) + Catalyst (HRP) Oxidant_Catalyst->Excited_State Ground_State Ground State Aminophthalate Anion Excited_State->Ground_State Relaxation Light Light Emission (Chemiluminescence) Ground_State->Light

Caption: General pathway for 4-Aminophthalhydrazide chemiluminescence.

References

4-Nitrophthalimide: A Versatile Precursor for Advanced Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of PDT is critically dependent on the photophysical and biological properties of the photosensitizer. 4-Nitrophthalimide has emerged as a valuable and versatile precursor for the synthesis of a promising class of photosensitizers: naphthalimide derivatives. These derivatives exhibit favorable characteristics for PDT, including strong absorption in the visible region, high quantum yields of fluorescence and singlet oxygen generation, and the ability to induce apoptosis in cancer cells.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a starting material for the development of novel photosensitizers for PDT. It covers the synthetic pathway from this compound to a representative naphthalimide-based photosensitizer, its photophysical characterization, and protocols for in vitro and in vivo evaluation of its photodynamic efficacy.

I. From Precursor to Photosensitizer: The Synthetic Pathway

The journey from this compound to a potent photosensitizer involves a multi-step synthesis. The initial and crucial step is the reduction of the nitro group to an amino group, yielding 4-aminophthalimide. This intermediate serves as a versatile scaffold for the introduction of various functionalities to tune the photophysical and biological properties of the final photosensitizer. Here, we focus on the synthesis of a representative N-alkylated 4-aminonaphthalimide derivative, a class of compounds that has shown significant promise in PDT.

Experimental Workflow: From this compound to a Naphthalimide Photosensitizer

G cluster_0 Synthesis cluster_1 Characterization & Evaluation This compound This compound Reduction (e.g., Hydrogenation) Reduction (e.g., Hydrogenation) This compound->Reduction (e.g., Hydrogenation) Step 1 4-Aminophthalimide 4-Aminophthalimide Alkylation/Functionalization Alkylation/Functionalization 4-Aminophthalimide->Alkylation/Functionalization Step 2 N-Alkyl-4-aminophthalimide (Photosensitizer) N-Alkyl-4-aminophthalimide (Photosensitizer) Photophysical Characterization Photophysical Characterization N-Alkyl-4-aminophthalimide (Photosensitizer)->Photophysical Characterization N-Alkyl-4-aminophthalimide (Photosensitizer)->Photophysical Characterization Reduction (e.g., Hydrogenation)->4-Aminophthalimide Alkylation/Functionalization->N-Alkyl-4-aminophthalimide (Photosensitizer) In Vitro PDT Evaluation In Vitro PDT Evaluation Photophysical Characterization->In Vitro PDT Evaluation In Vivo PDT Evaluation In Vivo PDT Evaluation In Vitro PDT Evaluation->In Vivo PDT Evaluation

Caption: Synthetic and evaluation workflow for a naphthalimide photosensitizer.

Protocol 1: Synthesis of 4-Aminophthalimide from this compound

This protocol is adapted from a patented method involving the catalytic hydrogenation of this compound.[1]

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Raney Nickel catalyst (wet) or 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Water

  • Hydrogenation vessel/kettle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 100 g of this compound in 600-700 ml of dimethylformamide.[1]

  • Carefully add 20 g of wet Raney Nickel catalyst or an appropriate amount of 5% Pd/C to the solution.[1]

  • Seal the hydrogenation vessel and initially conduct the hydrogenation at 20-30°C under a hydrogen pressure of 20-40 psi until the initial exothermic reaction subsides.[1]

  • Increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C and continue the hydrogenation until the reaction is complete (monitor by TLC or HPLC).[1]

  • Once the reaction is complete, cool the mixture and carefully filter it while hot to remove the catalyst.

  • Remove the dimethylformamide from the filtrate under reduced pressure using a rotary evaporator at 60-80°C.[1]

  • To the resulting residue, add 500 ml of water and stir the mixture for 20-30 minutes.[1]

  • Isolate the product by filtration and dry it at 60-70°C to obtain a yellow crystalline solid of 4-aminophthalimide.[1]

  • The expected yield is approximately 95-97%.[1]

Protocol 2: Synthesis of a Representative N-Alkyl-4-Aminonaphthalimide Photosensitizer

The following is a general procedure for the N-alkylation of an aminonaphthalimide, which can be adapted from the synthesis of similar compounds.

Materials:

  • 4-Aminophthalimide (or a similar amino-naphthalimide precursor)

  • Appropriate alkyl halide (e.g., ethyl bromide)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • A base (e.g., Potassium carbonate - K₂CO₃)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the 4-aminophthalimide precursor in DMF in a round-bottom flask.

  • Add an excess of the alkyl halide and potassium carbonate to the solution.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkyl-4-aminonaphthalimide photosensitizer.

II. Photophysical and Photochemical Properties

The efficacy of a photosensitizer is dictated by its photophysical properties. Key parameters include its absorption and emission spectra, fluorescence quantum yield (ΦF), and, most importantly, its singlet oxygen quantum yield (ΦΔ). Naphthalimide derivatives often exhibit strong absorption in the 400-500 nm range and can be engineered to have high singlet oxygen generation efficiencies.

PropertyTypical Range for Naphthalimide DerivativesSignificance in PDT
Maximum Absorption (λ_max_) 400 - 500 nmEfficient light absorption in the visible spectrum.
Maximum Emission (λ_em_) 500 - 600 nmAllows for fluorescence imaging and tracking.
Fluorescence Quantum Yield (Φ_F_) 0.01 - 0.87[2]A lower ΦF can indicate a higher efficiency of intersystem crossing to the triplet state, which is beneficial for PDT.
Singlet Oxygen Quantum Yield (Φ_Δ_) 41% - 89%[3][4]A high ΦΔ is a direct measure of the photosensitizer's ability to generate cytotoxic singlet oxygen.

III. In Vitro Photodynamic Therapy Evaluation

The initial assessment of a novel photosensitizer's therapeutic potential is conducted through in vitro studies on cancer cell lines. These experiments aim to determine the photosensitizer's dark toxicity, phototoxicity, cellular uptake, and subcellular localization.

Protocol 3: In Vitro PDT Efficacy Assessment

This protocol outlines a general procedure for evaluating the photodynamic effect of a naphthalimide-based photosensitizer on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium and supplements

  • N-alkyl-4-aminonaphthalimide photosensitizer stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT or other cell viability assay kit

  • Light source with appropriate wavelength and power density (e.g., LED array)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the naphthalimide photosensitizer. Include a vehicle control (DMSO) and a no-treatment control. Incubate the cells for a predetermined period (e.g., 4-24 hours) in the dark.

  • Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS to remove any unbound compound.

  • Irradiation: Add fresh, phenol red-free medium to the wells. Expose the designated plates to a light source at a specific wavelength (corresponding to the photosensitizer's absorption maximum) and light dose (e.g., 5-20 J/cm²). Keep a set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.

  • Cell Viability Assay: Assess cell viability using the MTT assay or a similar method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition and determine the IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).

Cellular Uptake and Subcellular Localization

Understanding where the photosensitizer accumulates within the cell is crucial, as the location of ROS generation dictates the primary cellular targets and the subsequent cell death mechanism. Naphthalimide-based photosensitizers have been shown to localize in various organelles, including lysosomes, the Golgi apparatus, and mitochondria.[3]

Experimental Workflow: Cellular Uptake and Localization

G Cancer Cells Cancer Cells Incubation with Photosensitizer Incubation with Photosensitizer Cancer Cells->Incubation with Photosensitizer Washing Washing Incubation with Photosensitizer->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Co-localization with Organelle-specific Dyes Co-localization with Organelle-specific Dyes Fluorescence Microscopy->Co-localization with Organelle-specific Dyes Determine Subcellular Localization Determine Subcellular Localization Co-localization with Organelle-specific Dyes->Determine Subcellular Localization

Caption: Workflow for determining the subcellular localization of a photosensitizer.

IV. Mechanism of Action: Induction of Apoptosis

A key mechanism of cell death induced by PDT is apoptosis, or programmed cell death. The generation of ROS by naphthalimide photosensitizers can trigger a cascade of signaling events leading to apoptosis. This is often characterized by the activation of caspases and the involvement of the Bcl-2 family of proteins.

Signaling Pathway: Naphthalimide-PDT Induced Apoptosis

G cluster_0 PDT cluster_1 Mitochondrial Pathway cluster_2 Regulation Light Activation of Naphthalimide Photosensitizer Light Activation of Naphthalimide Photosensitizer ROS Generation (¹O₂) ROS Generation (¹O₂) Light Activation of Naphthalimide Photosensitizer->ROS Generation (¹O₂) Mitochondrial Damage Mitochondrial Damage ROS Generation (¹O₂)->Mitochondrial Damage Bcl-2 Bcl-2 ROS Generation (¹O₂)->Bcl-2 Inhibition Bax Bax ROS Generation (¹O₂)->Bax Activation Release of Cytochrome c Release of Cytochrome c Mitochondrial Damage->Release of Cytochrome c Apoptosome Formation Apoptosome Formation Release of Cytochrome c->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bcl-2->Mitochondrial Damage Inhibits Bax->Mitochondrial Damage Promotes

References

Troubleshooting & Optimization

Optimizing yield and purity of 4-Nitrophthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Nitrophthalimide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is typically synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2][3] The strong acid mixture generates the nitronium ion (NO₂⁺), which then undergoes an electrophilic aromatic substitution reaction with the phthalimide.

Q2: What are the critical parameters influencing the yield and purity of the reaction?

A2: The key parameters that significantly impact the yield and purity of this compound are reaction temperature, reaction time, and the ratio of nitric acid to sulfuric acid.[2] Careful control of these variables is crucial to minimize side product formation and maximize the desired product.

Q3: What is the expected yield for this synthesis?

A3: Reported yields for the synthesis of this compound can vary. With optimized conditions, yields can be consistently above 82%.[2] However, other reported procedures show yields in the range of 52-66%.[1]

Q4: How is the crude this compound purified?

A4: The most common method for purifying crude this compound is recrystallization from 95% ethyl alcohol.[1] Washing the crude product with ice water is also a critical step to remove excess acid before recrystallization.[1][2]

Q5: What are the key safety precautions to consider during this synthesis?

A5: The synthesis involves the use of highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions.[1] All chemical waste should be disposed of according to local regulations.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Loss of product during workup: Product may be lost during filtration or transfer steps. 3. Suboptimal reactant ratio: The ratio of nitric acid to sulfuric acid may not be ideal.1. Increase reaction time or temperature: Consider extending the reaction time to 10 hours or adjusting the temperature to 25°C as per optimized protocols.[2] 2. Careful handling: Ensure efficient transfer and thorough collection of the precipitate during filtration. 3. Optimize acid ratio: A nitric acid to sulfuric acid ratio of 1:4.5 has been shown to provide optimal results.[2]
Low Purity / Melting Point Depression 1. Formation of side products: Over-nitration or formation of other isomers can occur if the temperature is too high. 2. Incomplete removal of starting material: The reaction may not have gone to completion. 3. Insufficient washing: Residual acids can contaminate the product.1. Strict temperature control: Maintain the reaction temperature between 10-15°C during the addition of phthalimide.[1] 2. Monitor reaction completion: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 3. Thorough washing: Wash the crude product multiple times with ice water until the filtrate is neutral.[3] Recrystallize the product from 95% ethanol.[1]
Dark-colored Product 1. Decomposition: High reaction temperatures can lead to the decomposition of the starting material or product. 2. Presence of impurities: Impurities in the starting phthalimide can lead to colored byproducts.1. Maintain low temperature: Ensure the temperature of the nitrating mixture is kept low, especially during the addition of phthalimide.[1] 2. Use pure starting materials: Use high-purity phthalimide for the reaction.
Difficulty Filtering the Product 1. Fine particle size: Rapid precipitation can lead to very fine particles that clog the filter paper.1. Control precipitation: Pour the reaction mixture slowly into cracked ice with vigorous stirring to promote the formation of larger crystals.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method A [1]Method B (Optimized) [2]
Phthalimide 200 g (1.36 moles)20.0 g
Fuming Nitric Acid 240 cm³ (5.7 moles)8.4 ml
Concentrated Sulfuric Acid 1.4 L31.6 ml
Nitric Acid:Sulfuric Acid Ratio (v/v) ~1:5.81:4.5
Temperature 10-15°C (addition), then room temp25°C
Reaction Time Overnight10 hours
Crude Yield 63-66%-
Purified Yield 52-53%>82%
Crude Melting Point 185–190°C-
Purified Melting Point 198°C192.1-192.7°C

Experimental Protocols

Optimized Protocol for the Synthesis of this compound [2]

This protocol is based on an optimized procedure to achieve a high yield of this compound.

Materials:

  • Phthalimide (20.0 g)

  • Fuming nitric acid (8.4 ml)

  • Concentrated sulfuric acid (31.6 ml)

  • Crushed ice (112.5 g)

  • Ice water (450 ml)

  • 95% Ethanol (38 ml)

  • 250 ml four-necked flask

  • Ice-water bath

  • Stirrer

Procedure:

  • Add 8.4 ml of fuming nitric acid to a 250 ml four-necked flask.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.

  • After the addition of sulfuric acid is complete, add 20.0 g of phthalimide all at once.

  • Stir the reaction mixture vigorously for 10 hours at room temperature (25°C).

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, ensuring the temperature does not exceed 20°C. A precipitate will form.

  • Collect the solid by filtration.

  • Wash the solid with 450 ml of ice water, ensuring vigorous stirring during each wash, and filter.

  • Dry the obtained solid.

  • Recrystallize the dry solid from 38 ml of 95% ethanol to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents 1. Prepare Nitrating Mixture (Fuming HNO₃ + Conc. H₂SO₄) addition 2. Add Phthalimide (Control Temperature) reagents->addition reaction 3. Stir at Room Temperature (10 hours) addition->reaction quench 4. Quench on Ice reaction->quench Pour reaction mixture filtration1 5. Filter Crude Product quench->filtration1 wash 6. Wash with Ice Water filtration1->wash recrystallize 7. Recrystallize (95% Ethanol) wash->recrystallize filtration2 8. Filter Pure Product recrystallize->filtration2 dry 9. Dry Product filtration2->dry

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Solutions start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Product Loss During Workup? start->loss_workup bad_ratio Suboptimal Acid Ratio? start->bad_ratio side_products Side Product Formation? start->side_products incomplete_wash Incomplete Washing? start->incomplete_wash sol_time_temp Increase reaction time/temp incomplete_rxn->sol_time_temp sol_handling Careful handling during workup loss_workup->sol_handling sol_ratio Use optimal acid ratio (1:4.5) bad_ratio->sol_ratio sol_temp_control Strict temperature control side_products->sol_temp_control sol_wash Thorough washing & recrystallization incomplete_wash->sol_wash

Caption: Troubleshooting decision tree for this compound synthesis.

References

Side-product formation in the nitration of phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of phthalimide. Our aim is to help you overcome common challenges and minimize side-product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side-products formed during the nitration of phthalimide?

The primary product of the nitration of phthalimide is 4-nitrophthalimide. The main side-product is the isomeric 3-nitrophthalimide.[1][2] Under harsher conditions or with prolonged reaction times, the formation of di-nitro derivatives is possible, though less common under standard protocols.[3]

Q2: What is the typical reaction mechanism for the nitration of phthalimide?

The nitration of phthalimide is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," is typically used. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the phthalimide.

Q3: How can I minimize the formation of the 3-nitrophthalimide isomer?

Controlling the reaction temperature is crucial for isomer selectivity. Lower reaction temperatures generally favor the formation of the 4-nitro isomer over the 3-nitro isomer.[3] Maintaining the temperature within the recommended range of 10-15°C during the addition of phthalimide is a key step.[4]

Q4: What analytical methods are suitable for quantifying the ratio of 3- and this compound isomers?

Several analytical techniques can be employed for the separation and quantification of nitrophthalimide isomers. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomeric ratio in the product mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Reaction temperature too high, leading to side reactions. - Insufficient nitrating agent. - Loss of product during workup.- Ensure the reaction is stirred for the recommended duration (e.g., overnight).[4] - Strictly maintain the reaction temperature between 10-15°C during addition and monitor throughout.[4][6] - Use the correct ratio of fuming nitric acid to sulfuric acid. - During the workup, pour the reaction mixture slowly onto a sufficient amount of cracked ice to keep the temperature below 20°C to ensure complete precipitation.[4][7]
High Percentage of 3-Nitrophthalimide - Reaction temperature was too high.- Carefully control the temperature, especially during the initial mixing of reagents. Lower temperatures favor the formation of the 4-isomer.[3]
Formation of Dark-Colored Byproducts - Oxidation or other side reactions due to elevated temperatures. - Impurities in the starting phthalimide.- Maintain the recommended temperature range. Temperatures above 80°C can lead to increased oxidation and hydrolysis.[8] - Use high-purity phthalimide.
Product is Difficult to Filter - Fine particle size of the precipitate.- Ensure the reaction mixture is poured slowly into vigorously stirred ice water. This promotes the formation of larger, more easily filterable crystals.[4][7]
Melting Point of the Crude Product is Low and Wide (e.g., 185-190°C) - Presence of impurities, primarily the 3-nitrophthalimide isomer.- Purify the crude product by recrystallization from 95% ethyl alcohol to obtain pure this compound with a melting point of around 198°C.[4]

Experimental Protocols

Standard Nitration of Phthalimide to this compound

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Phthalimide (commercial grade)

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Cracked ice

  • 95% Ethyl alcohol

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 240 mL of fuming nitric acid to the sulfuric acid while keeping the temperature of the mixed acids below 12°C.

  • Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C with stirring.

  • Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.

  • Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. Ensure the temperature of this mixture does not exceed 20°C.

  • Filter the crude nitration product through a cloth on a Büchner funnel and press the cake as dry as possible.

  • Wash the crude product by stirring it vigorously with 2 L of ice water and then filtering. Repeat this washing step four times.

  • Dry the crude product in the air. The expected yield of the crude product is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[4]

  • For purification, recrystallize the crude product from 3 to 3.2 L of 95% ethyl alcohol. This should yield 136–140 g (52–53% of the theoretical amount) of pure this compound with a melting point of 198°C.[4]

Visualizations

Experimental Workflow for Phthalimide Nitration

experimental_workflow start_end start_end process process product product analysis analysis start Start mix_acids Prepare Mixed Acid (H₂SO₄ + HNO₃) start->mix_acids add_phthalimide Add Phthalimide (10-15°C) mix_acids->add_phthalimide react Overnight Reaction (Room Temp) add_phthalimide->react quench Quench on Ice (<20°C) react->quench filter_wash Filter & Wash with Ice Water quench->filter_wash dry Dry Crude Product filter_wash->dry crude_product Crude this compound dry->crude_product recrystallize Recrystallize (95% Ethanol) crude_product->recrystallize pure_product Pure this compound recrystallize->pure_product characterize Characterization (MP, NMR, HPLC) pure_product->characterize end End characterize->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield issue issue cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn high_temp Temperature Too High? low_yield->high_temp workup_loss Loss During Workup? low_yield->workup_loss check_time Verify reaction time (e.g., overnight) incomplete_rxn->check_time control_temp Maintain 10-15°C during addition high_temp->control_temp check_quench Ensure quenching temp is <20°C workup_loss->check_quench check_wash Minimize loss during washing steps workup_loss->check_wash

Caption: A troubleshooting diagram for addressing low product yield in phthalimide nitration.

References

Technical Support Center: Purification of Crude 4-Nitrophthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Nitrophthalimide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest (this compound) should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).

Q2: What are the common impurities in crude this compound?

The synthesis of this compound typically involves the nitration of phthalimide. The most common impurities include:

  • 3-Nitrophthalimide: This is the major isomeric byproduct.

  • Unreacted Phthalimide: Starting material that did not react.

  • Di-nitro byproducts: Phthalimide that has been nitrated twice.

  • Phenolic byproducts: Formed under certain reaction conditions.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A good recrystallization solvent for this compound should:

  • Dissolve the crude product completely when hot.

  • Have low solubility for the pure this compound when cold to ensure good recovery.

  • Either not dissolve the impurities at all or keep them dissolved in the cold solvent.

  • Have a boiling point that is not excessively high for easy removal from the purified crystals.

  • Not react with this compound.

  • Based on available data, ethanol and other polar organic solvents are often used. A detailed solubility table is provided below to aid in solvent selection.

Q4: What is the expected melting point of pure this compound?

The melting point of pure this compound is typically in the range of 195-199 °C.[1] A broad melting range of the purified product often indicates the presence of residual impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. The cooling process is too slow. 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by:     a. Scratching the inside of the flask with a glass rod at the solution surface.     b. Adding a seed crystal of pure this compound. 3. Cool the solution in an ice-water bath to decrease solubility further.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The concentration of the solute is too high. 3. Significant impurities are present, lowering the melting point of the mixture. 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 3. Consider pre-purification steps like a wash or a different recrystallization solvent to remove some impurities first.
Crystals form too quickly and are very fine. 1. The solution was cooled too rapidly. 2. The solution is too concentrated. 1. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help. 2. Reheat the solution, add a small amount of extra hot solvent, and cool slowly.
The purified product has a low melting point or a broad melting range. Residual impurities are present in the crystals. This is often due to the co-crystallization of the 3-Nitrophthalimide isomer.1. Perform a second recrystallization. 2. Try a different solvent or a solvent mixture to improve the separation of the isomers. The solubility of 3-Nitrophthalimide is generally lower than this compound in some polar solvents, meaning it may crystallize out first if present in high concentrations. Careful selection of the solvent and fractional crystallization may be necessary.
Poor recovery of the purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were not completely transferred from the flask or were lost during washing. 1. Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals. Note that this crop may be less pure. 2. Use a heated filter funnel and a minimal amount of hot solvent to rinse the flask and filter paper. Ensure the solution is kept hot during filtration. 3. Ensure a complete transfer of crystals and wash with a minimal amount of ice-cold solvent.
The crystals are colored. Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities, then perform a hot filtration to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL) at 25 °CNotes
WaterSparingly soluble (~0.1)Useful for washing crude product to remove water-soluble impurities.
EthanolMore solubleA common and effective solvent for recrystallization.
AcetoneMore solubleAnother potential solvent for recrystallization.

Note: This table provides a general overview. The exact solubility can vary with temperature. It is always recommended to perform a small-scale solubility test to determine the optimal solvent and volume for your specific crude product.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is adapted from a standard procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent. Heat the mixture on a hot plate and bring it to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean Erlenmeyer flask. Preheat the funnel and flask by pouring some hot solvent through it. Pour the hot solution of this compound through the filter paper. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of the product.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities (discarded) cool 3. Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filtration 5. Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash with Ice-Cold Solvent vacuum_filtration->wash dry 7. Dry the Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_purity Low Purity/ Broad Melting Point start->low_purity too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No high_concentration Concentration too high? oiling_out->high_concentration Yes impurities High impurity level? oiling_out->impurities No rerun Re-recrystallize low_purity->rerun change_solvent Try a different solvent or solvent mixture low_purity->change_solvent boil_off Boil off solvent too_much_solvent->boil_off induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization add_solvent Add more hot solvent and cool slowly high_concentration->add_solvent pre_purify Consider pre-purification impurities->pre_purify

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Deprotection of 4-Nitrophthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the deprotection of 4-nitrophthalimide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of removing the this compound protecting group. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound derivatives?

The most common methods for cleaving the this compound group to liberate a primary amine are:

  • Hydrazinolysis: This is the traditional and most widely used method, typically employing hydrazine hydrate in an alcoholic solvent.

  • Reductive Deprotection with Sodium Borohydride: A milder, two-stage, one-flask method that uses sodium borohydride followed by an acid workup.[1][2] This method is particularly useful when dealing with substrates prone to racemization.[1]

  • Amine-based Deprotection (e.g., AMA): A fast and efficient method using a mixture of ammonium hydroxide and aqueous methylamine (AMA), often favored in high-throughput applications.

Q2: Why is my deprotection reaction with hydrazine giving a low yield?

Several factors can contribute to low yields during hydrazinolysis:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and adequate reaction time. Monitoring the reaction by TLC or LC-MS is recommended.

  • Side Reactions: If your substrate contains other sensitive functional groups, such as esters or amides, they may react with hydrazine. For instance, an adjacent amide moiety can lead to the formation of an undesired acid hydrazide.[2]

  • Difficult Work-up: The phthalhydrazide byproduct formed during the reaction can sometimes be difficult to separate from the desired amine product, leading to apparent low yields upon purification.

Q3: Are there milder alternatives to hydrazine for deprotecting this compound?

Yes, for substrates that are sensitive to the harsh conditions of hydrazinolysis, milder alternatives are available:

  • Sodium Borohydride (NaBH₄) in 2-propanol followed by acetic acid: This method is performed under near-neutral conditions and is known to prevent racemization, making it suitable for chiral molecules like amino acids.[1]

  • Ammonium Hydroxide/Methylamine (AMA): This reagent mixture can efficiently cleave the phthalimide group under relatively mild and rapid conditions.

Q4: How does the nitro group on the phthalimide affect the deprotection reaction?

The electron-withdrawing nature of the nitro group at the 4-position makes the phthalimide carbonyls more electrophilic. This can potentially facilitate the initial nucleophilic attack by the deprotecting agent, possibly leading to faster reaction rates compared to unsubstituted phthalimides. However, it may also influence the stability of intermediates and the propensity for side reactions. Specific kinetic studies on the deprotection of this compound are not widely available, so empirical optimization for each substrate is recommended.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of this compound derivatives.

Problem 1: Incomplete Deprotection
  • Symptom: Presence of starting material in the crude reaction mixture as observed by TLC or LC-MS.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Reagent Increase the molar excess of the deprotecting agent (e.g., hydrazine hydrate, NaBH₄).
Suboptimal Reaction Time Extend the reaction time and monitor the progress at regular intervals.
Poor Solvent Choice Ensure the this compound derivative is fully soluble in the chosen solvent system. For the NaBH₄ method, a mixture of 2-propanol and water is effective.[1] For hydrazinolysis, ethanol or methanol are common choices.
Low Reaction Temperature Gently heating the reaction mixture may be necessary, but should be done with caution to avoid side reactions.
Problem 2: Formation of Side Products
  • Symptom: Multiple spots on TLC or unexpected peaks in LC-MS of the crude product.

  • Possible Causes & Solutions:

Side Product/ReactionMitigation Strategy
Acid Hydrazide Formation (with hydrazine) If your substrate has an amide group, consider using a milder deprotection method like NaBH₄ to avoid this side reaction.[2] Alternatively, carefully control the stoichiometry of hydrazine.[2]
Racemization For chiral compounds, especially in peptide synthesis, the NaBH₄ method is a preferred milder alternative to hydrazinolysis to avoid loss of optical activity.[1]
Reaction with other functional groups If your molecule contains other electrophilic centers (e.g., esters), they may react with nucleophilic deprotecting agents. Consider protecting these groups or choosing a more selective deprotection reagent.
Problem 3: Difficulty in Product Isolation
  • Symptom: The purified product is obtained in low yield, or is contaminated with byproducts.

  • Possible Causes & Solutions:

IssueSolution
Phthalhydrazide Removal The phthalhydrazide byproduct from hydrazinolysis can be challenging to remove. It can often be precipitated by acidifying the reaction mixture and removed by filtration. Alternatively, extraction procedures can be optimized.
Amine Product Volatility If the resulting primary amine is volatile, care must be taken during solvent removal steps to avoid product loss.
Product Solubility The free amine may have different solubility properties compared to the protected starting material. Adjust the extraction and purification solvents accordingly.

Quantitative Data Summary

The following table summarizes available data on the yields of different deprotection methods for phthalimide derivatives. Note that this data is for general phthalimides and may vary for specific this compound substrates.

Deprotection MethodSubstrateYield (%)Reference
Aqueous HydrazinePhthalimide-protected PEG70 - 85[3]
NaBH₄ / Acetic AcidN-Phthaloyl-α-amino acidsHigh (no racemization)[1]

Experimental Protocols

Protocol 1: Deprotection using Hydrazine Hydrate

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the this compound derivative in a suitable alcohol solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add hydrazine hydrate (typically 2-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., water or dilute acid).

    • The phthalhydrazide byproduct is often insoluble in acidic water and can be removed by filtration.

    • Extract the aqueous layer with an appropriate organic solvent to remove any remaining non-polar impurities.

    • Basify the aqueous layer and extract the desired amine product with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude amine by column chromatography, crystallization, or distillation as appropriate.

Protocol 2: Mild Deprotection using Sodium Borohydride

This protocol is adapted from a procedure for the deprotection of N-phthaloyl amino acids and is particularly useful for sensitive substrates.[1]

  • Reduction:

    • Dissolve the this compound derivative in a mixture of 2-propanol and water.

    • Add sodium borohydride (NaBH₄) in portions to the stirred solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). This step can take several hours.

  • Cyclization and Amine Release:

    • Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and adjust the pH.

    • Heat the mixture (e.g., to 80°C) for a few hours to facilitate the cyclization of the intermediate and release of the free amine.

  • Isolation:

    • Cool the reaction mixture.

    • The product can be isolated by various methods, including ion-exchange chromatography for amino acids, or extraction for other amines. The phthalide byproduct is typically removed by extraction.[1]

  • Purification: Purify the amine product as required.

Visualizing Workflows and Relationships

General Deprotection Workflow

Deprotection_Workflow Start This compound Derivative Deprotection Deprotection Step (e.g., Hydrazinolysis, NaBH4) Start->Deprotection Workup Reaction Work-up & Byproduct Removal Deprotection->Workup Purification Purification of Crude Product Workup->Purification End Pure Primary Amine Purification->End

Caption: A generalized workflow for the deprotection of this compound derivatives.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_side Solutions for Side Reactions cluster_isolation Solutions for Isolation LowYield Low Yield of Deprotected Amine IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC/LC-MS SideReactions Side Reactions? LowYield->SideReactions Analyze Byproducts IsolationIssues Product Isolation Issues? LowYield->IsolationIssues Review Work-up IncreaseReagent Increase Reagent Equivalents IncompleteReaction->IncreaseReagent IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime ChangeSolvent Optimize Solvent IncompleteReaction->ChangeSolvent MilderMethod Switch to Milder Method (e.g., NaBH4) SideReactions->MilderMethod ProtectGroups Protect Other Functional Groups SideReactions->ProtectGroups OptimizeWorkup Optimize Work-up (pH, extractions) IsolationIssues->OptimizeWorkup AlternativePurification Alternative Purification IsolationIssues->AlternativePurification

Caption: A troubleshooting decision tree for addressing low yields in deprotection reactions.

References

Technical Support Center: Overcoming Poor Solubility of 4-Nitrophthalimide in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4-Nitrophthalimide during chemical reactions.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

Initial Assessment:

  • Consult the Solubility Data: Before starting your experiment, refer to the solubility data of this compound in various common organic solvents. This will help you select an appropriate solvent from the outset.

  • Visual Observation: Is the mixture a slurry with undissolved solid, or is it a clear solution? The presence of undissolved material indicates a solubility issue.

Troubleshooting Steps:

  • Solvent Selection: If you are observing poor solubility, consider switching to a solvent in which this compound has higher solubility. Polar aprotic solvents are generally good choices.

  • Temperature Adjustment: The solubility of this compound increases with temperature in most solvents. Gently heating the reaction mixture can help dissolve the starting material. Caution: Ensure the reaction temperature is compatible with the stability of all reactants and reagents.

  • Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. Adding a good solvent for this compound (e.g., DMF, DMSO) to a solvent that is optimal for the other reactants can improve overall solubility.

  • Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and an organic substrate in immiscible phases, a phase-transfer catalyst can be highly effective. The catalyst facilitates the transfer of the ionic species to the organic phase where the reaction with the poorly soluble this compound can occur.

  • Sonication (Ultrasound): The use of an ultrasonic bath can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area of the solute. This can be particularly useful for initiating reactions with poorly soluble starting materials.

  • Mechanochemistry (Ball Milling): In some cases, solvent-free reaction conditions using a ball mill can be an effective strategy, completely circumventing solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound most soluble?

A1: Based on available data, this compound exhibits the highest solubility in polar aprotic solvents. The general trend for solubility at a given temperature is: N,N-dimethylformamide (DMF) > Cyclohexanone > 1,4-Dioxane, Acetone, 2-Butanone, Benzyl Alcohol > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Chloroform.[1]

Q2: My reaction requires a non-polar solvent, but this compound has poor solubility. What can I do?

A2: This is a common challenge. Here are a few strategies:

  • High Temperature: If your reactants are stable, running the reaction at a higher temperature can increase the solubility of this compound to a sufficient level.

  • Phase-Transfer Catalysis: If your reaction involves an ionic reagent, using a phase-transfer catalyst is an excellent option. This allows the reaction to proceed even with very low concentrations of this compound in the organic phase.

  • Minimal Co-solvent: You could try adding a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF or DMSO) as a co-solvent to aid dissolution without drastically changing the overall polarity of the reaction medium.

Q3: I am performing a Gabriel synthesis with a long-chain, non-polar alkyl halide. How can I improve the reaction rate given the poor solubility of this compound in non-polar solvents?

A3: For a Gabriel synthesis under these conditions, consider the following:

  • Solvent Choice: N,N-dimethylformamide (DMF) is often the best choice of solvent for the alkylation step of the Gabriel synthesis as it can dissolve both the polar potassium this compound and the non-polar alkyl halide to some extent.[2][3]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can facilitate the reaction between the potassium this compound (solid or in a polar phase) and the alkyl halide in an organic phase.

  • Increased Temperature: Heating the reaction mixture in a high-boiling solvent like DMF or DMSO will increase the solubility of potassium this compound and accelerate the rate of the SN2 reaction.

Q4: Can I use sonication to improve the solubility of this compound in a reaction?

A4: Yes, sonication can be a useful technique. The high-frequency sound waves can help to break down solid particles, increasing the surface area and accelerating the dissolution process. This can be particularly effective in getting a sluggish reaction started. There are reports of ultrasound being used to promote the synthesis of substituted phthalimides.[4][5][6]

Q5: Are there any solvent-free methods to circumvent the poor solubility of this compound?

A5: Yes, mechanochemistry, specifically ball milling, is a promising solvent-free technique for N-alkylation of imides.[7][8] This method can be highly efficient and avoids the need to find a suitable solvent for all reactants.

Data Presentation

Table 1: Solubility of this compound in Various Pure Solvents at Different Temperatures.

Temperature (K)Mole Fraction Solubility (10^3 * x) in DMFMole Fraction Solubility (10^3 * x) in AcetoneMole Fraction Solubility (10^3 * x) in EthanolMole Fraction Solubility (10^3 * x) in Chloroform
273.15135.834.55.81.2
283.15168.243.17.51.6
293.15208.953.99.82.2
303.15258.167.812.83.0
313.15318.385.316.74.0
323.15392.1107.122.05.4

Data extracted from the Journal of Chemical & Engineering Data.[1]

Experimental Protocols

Protocol 1: Gabriel Synthesis of a Primary Amine using this compound in DMF

This protocol is a representative procedure for the N-alkylation of this compound, a key step in the Gabriel synthesis, utilizing DMF to ensure solubility.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Primary Alkyl Halide (R-X)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and work-up equipment

Procedure:

Step 1: N-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to form a stirrable suspension. The amount of DMF should be sufficient to dissolve a significant portion of the this compound upon heating.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C. The mixture should become a clear solution as the reactants dissolve and react.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkyl-4-nitrophthalimide.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Hydrazinolysis

  • Dissolve the dried N-alkyl-4-nitrophthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

  • Heat the mixture to reflux. A precipitate of 4-nitrophthalhydrazide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and acidify with dilute HCl to ensure complete precipitation of the phthalhydrazide byproduct.

  • Filter the mixture to remove the solid byproduct.

  • The filtrate contains the desired primary amine as its hydrochloride salt. The free amine can be obtained by basification and extraction.

Visualizations

Troubleshooting_Workflow start Poor Solubility of This compound Observed check_solvent Is the solvent optimal based on solubility data? start->check_solvent change_solvent Switch to a higher solubility solvent (e.g., DMF, DMSO) check_solvent->change_solvent No increase_temp Increase reaction temperature check_solvent->increase_temp Yes end Reaction Proceeds change_solvent->end use_cosolvent Add a co-solvent (e.g., minimal DMF) increase_temp->use_cosolvent Not sufficient increase_temp->end Sufficient ptc Consider Phase-Transfer Catalysis (PTC) use_cosolvent->ptc Not sufficient use_cosolvent->end Sufficient ultrasound Employ Sonication ptc->ultrasound Not applicable or insufficient ptc->end Applicable & Sufficient mechanochem Consider Mechanochemistry (Ball Milling) ultrasound->mechanochem ultrasound->end Sufficient mechanochem->end

Caption: Troubleshooting workflow for poor solubility.

Solubility_Enhancement_Strategies main Overcoming Poor Solubility of this compound sub1 Solvent-Based Approaches main->sub1 sub2 Energy-Based Approaches main->sub2 sub3 Catalytic Approaches main->sub3 s1 Optimal Solvent Selection (e.g., DMF, DMSO) sub1->s1 s2 Co-Solvent Systems sub1->s2 s3 Temperature Increase sub1->s3 e1 Sonication (Ultrasound) sub2->e1 e2 Mechanochemistry (Ball Milling) sub2->e2 c1 Phase-Transfer Catalysis (PTC) sub3->c1

Caption: Strategies for enhancing solubility.

References

Preventing hydrolysis of 4-Nitrophthalimide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-Nitrophthalimide during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound is a fine chemical intermediate used in the synthesis of various organic compounds, including azo dyes and pharmaceuticals like Citalopram.[1][2][3] It is susceptible to hydrolysis, which is the cleavage of the imide ring by water. This reaction is often catalyzed by acidic or basic conditions and can lead to the formation of 4-nitrophthalic acid as an undesired byproduct, ultimately reducing the yield and purity of the final product.[4][5][6]

Q2: Under what conditions is hydrolysis of this compound most likely to occur?

Hydrolysis of this compound is accelerated under the following conditions:

  • High Temperatures: Increased temperatures provide the activation energy needed for the hydrolysis reaction to proceed at a significant rate.[4][6]

  • Strongly Acidic or Basic pH: Both acids and bases can catalyze the hydrolysis of the imide bond.[5][6][7]

  • Prolonged Exposure to Water: As water is a reactant in hydrolysis, extended contact time will increase the extent of the reaction.[1]

Q3: What are the typical signs of this compound hydrolysis in my sample?

The primary indicator of hydrolysis is the presence of 4-nitrophthalic acid in your product. This can be detected by:

  • Melting Point Depression: The melting point of pure this compound is approximately 198-206°C.[1][8] The presence of 4-nitrophthalic acid as an impurity will result in a lower and broader melting point range.

  • Chromatographic Analysis (TLC/HPLC): The appearance of a new, more polar spot (on TLC) or peak (in HPLC) corresponding to 4-nitrophthalic acid.

  • Spectroscopic Methods (IR/NMR): Infrared spectroscopy may show a broad O-H stretch characteristic of a carboxylic acid. NMR spectroscopy would also reveal signals corresponding to the carboxylic acid protons.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses common issues encountered during the workup of this compound and provides solutions to minimize hydrolysis.

Problem Potential Cause Recommended Solution
Low product yield after precipitation and washing. Hydrolysis of this compound during the quenching and washing steps.Control Temperature: Pour the reaction mixture onto cracked ice to keep the temperature low during quenching.[1][8][9] Use ice-cold water for all washing steps to minimize the rate of hydrolysis.[8] Minimize Water Contact Time: Perform filtrations and washings as quickly as possible.
Product contains significant amounts of 4-nitrophthalic acid impurity. Incomplete neutralization of the acidic reaction mixture, leading to acid-catalyzed hydrolysis during workup. OR Localized "hot spots" of high base concentration during neutralization attempts.Careful Neutralization: If neutralization is necessary, perform it at low temperatures (ice bath) with slow, portion-wise addition of a mild base (e.g., sodium bicarbonate solution) while monitoring the pH. Avoid strong bases like NaOH or KOH which can readily hydrolyze the imide. Aqueous Bicarbonate Wash: A quick wash with a cold, dilute solution of sodium bicarbonate can help neutralize residual acid without causing significant hydrolysis.
Difficulty in purifying the product from 4-nitrophthalic acid. The acidic byproduct is co-precipitating or co-crystallizing with the desired product.Recrystallization: Recrystallization from a suitable solvent, such as 95% ethanol, is an effective method for purifying this compound from 4-nitrophthalic acid.[1][8][9] Solvent Washing: Washing the crude product with a solvent in which 4-nitrophthalic acid is more soluble than this compound can also be effective.
Product degradation during drying. Residual moisture and heat during the drying process are promoting hydrolysis.Thorough Initial Drying: Ensure the product is as dry as possible by suction filtration before air or vacuum drying.[8] Low-Temperature Drying: Dry the product at a moderate temperature (e.g., in a vacuum oven at 60-70°C) to remove water without providing excessive heat for hydrolysis.[10]

Experimental Protocols

Standard Workup Procedure for this compound Synthesis

This protocol is adapted from established literature procedures for the nitration of phthalimide.[1][3][8]

  • Quenching: Slowly and with vigorous stirring, pour the reaction mixture onto a large volume of cracked ice. Ensure the temperature of the resulting slurry does not exceed 20°C.[1][8]

  • Filtration: Isolate the precipitated crude this compound by vacuum filtration using a Büchner funnel.

  • Washing:

    • Transfer the filter cake to a beaker and stir vigorously with a generous portion of ice-cold water.

    • Filter the solid again.

    • Repeat this washing procedure at least four times to remove residual acids.[8]

  • Drying: Press the filter cake as dry as possible on the funnel. Further dry the product in air or in a vacuum oven at a moderate temperature.

  • Purification:

    • Recrystallize the crude product from 95% ethyl alcohol for optimal purity.[8]

    • Dissolve the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration.

Visualizations

Hydrolysis of this compound

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4_Nitrophthalimide This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4_Nitrophthalimide->Tetrahedral_Intermediate + H₂O (Acid/Base Catalyst) H2O H₂O 4_Nitrophthalamic_Acid 4-Nitrophthalamic Acid Tetrahedral_Intermediate->4_Nitrophthalamic_Acid Ring Opening 4_Nitrophthalic_Acid 4-Nitrophthalic Acid 4_Nitrophthalamic_Acid->4_Nitrophthalic_Acid + H₂O, Heat

Caption: Hydrolysis pathway of this compound to 4-Nitrophthalic Acid.

Decision Workflow for Workup

Workup_Workflow start End of Reaction quench Quench on Ice start->quench filter_wash Filter and Wash with Ice-Cold Water quench->filter_wash check_purity Check Purity (TLC/Melting Point) filter_wash->check_purity dry Dry Product check_purity->dry Purity Acceptable recrystallize Recrystallize from Ethanol check_purity->recrystallize Impurity Detected pure_product Pure this compound dry->pure_product recrystallize->dry

Caption: Decision-making workflow for the workup of this compound.

References

Troubleshooting guide for reactions involving 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophthalimide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a valuable intermediate in organic synthesis, primarily used for:

  • Synthesis of primary amines: It serves as a key reagent in the Gabriel synthesis and its modifications for the preparation of primary amines from alkyl halides.[1][2]

  • Precursor for fluorescent dyes and luminol: The 4-amino derivative, obtained by the reduction of this compound, is a precursor to various dyes.[3][4]

  • Intermediate for pharmaceuticals: It is used in the synthesis of compounds like 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the preparation of drugs such as Citalopram.[3][5]

  • Aza-Michael additions: this compound can act as a nucleophile in aza-Michael addition reactions with α,β-unsaturated ketones.[6]

Q2: What is the effect of the nitro group on the acidity of the N-H bond in this compound compared to phthalimide?

The electron-withdrawing nature of the nitro group increases the acidity of the N-H bond in this compound, making it easier to deprotonate. The predicted pKa of this compound is approximately 7.79, which is lower than the pKa of phthalimide (around 8.3).[7][8] This increased acidity facilitates the formation of the phthalimide anion under milder basic conditions, which is a key step in reactions like the Gabriel synthesis.

Q3: What are the general safety precautions to consider when working with this compound?

This compound is a combustible, slight yellow powder and should be handled with appropriate safety measures.[9][10] Key precautions include:

  • Avoid contact with skin and eyes; it is classified as an irritant.[9]

  • Use in a well-ventilated area and avoid breathing in the dust.

  • Keep away from strong oxidizing agents, strong bases, and moisture, as it is incompatible with these substances.[9][10]

  • Aromatic nitro compounds can be reactive with reducing agents and may react vigorously with strong bases like sodium hydroxide, so these combinations should be handled with care.[10]

  • When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[7]

Troubleshooting Guide

Low or No Product Yield

Q4: My N-alkylation of this compound (Gabriel Synthesis) is giving a low yield or no product. What are the possible causes and solutions?

Low or no yield in the N-alkylation of this compound can stem from several factors. Below is a breakdown of potential issues and how to address them.

Troubleshooting Low Yield in N-Alkylation of this compound

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure a suitable base is used to fully deprotonate the this compound. Given its pKa of ~7.79, bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH) are effective. Ensure anhydrous conditions if using reactive bases like NaH.[1][7]
Poor Nucleophilicity of the Phthalimide Anion While the anion is a good nucleophile, ensure the reaction solvent is appropriate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions.[1]
Low Reactivity of the Alkyl Halide The reactivity of alkyl halides follows the order I > Br > Cl > F. If using a less reactive halide (e.g., chloride), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction). The reaction works best with primary alkyl halides. Secondary halides may give low yields and are prone to elimination, while tertiary halides are generally unreactive in this Sₙ2 reaction.[2][8]
Side Reactions The primary side reaction with hindered alkyl halides is elimination (E2). If you suspect this is occurring, try lowering the reaction temperature. Hydrolysis of the this compound or the product can occur if water is present, especially under basic conditions.[2][10]
Reaction Temperature and Time Ensure the reaction is heated sufficiently to overcome the activation energy. Typical temperatures range from 60-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

A general workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low/No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Solvent incomplete_reaction->optimize_conditions Yes troubleshoot_side_reactions Identify and Mitigate Side Reactions side_products->troubleshoot_side_reactions Yes success Improved Yield side_products->success No optimize_conditions->monitor_reaction troubleshoot_side_reactions->monitor_reaction purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water, brine) start->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification_choice Purification Method? concentration->purification_choice crystallization Recrystallization purification_choice->crystallization If solid chromatography Column Chromatography purification_choice->chromatography If oil or crystallization fails pure_product Pure Product crystallization->pure_product chromatography->pure_product reaction_pathways reactant This compound deprotonation Deprotonation (Base) reactant->deprotonation hydrolysis Hydrolysis (H₂O, Base/Acid) reactant->hydrolysis Side Reaction reduction Nitro Reduction ([H]) reactant->reduction Side Reaction alkylation N-Alkylation (R-X) deprotonation->alkylation product N-Alkyl-4-nitrophthalimide alkylation->product product->hydrolysis Side Reaction hydrolysis_product 4-Nitrophthalamic Acid Derivative hydrolysis->hydrolysis_product reduction_product 4-Aminophthalimide reduction->reduction_product

References

Minimizing the formation of 3-Nitrophthalimide isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the 3-nitrophthalimide isomer during the nitration of phthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of phthalimide nitration?

The nitration of phthalimide primarily yields two isomeric products: 4-nitrophthalimide and 3-nitrophthalimide. Due to the electron-withdrawing nature of the carbonyl groups in the phthalimide ring, the benzene ring is deactivated, and the nitro group is directed to the 3- and 4-positions.

Q2: Why is it important to control the formation of the 3-nitrophthalimide isomer?

In many synthetic applications, this compound is the desired intermediate for the subsequent synthesis of pharmaceuticals and other fine chemicals.[1][2] The 3-nitrophthalimide isomer is often considered an impurity that can be difficult to separate from the desired 4-isomer, potentially impacting the yield and purity of the final product.

Q3: What are the key reaction parameters that influence the ratio of this compound to 3-nitrophthalimide?

The isomer ratio is significantly influenced by the reaction temperature.[3][4] Lower temperatures generally favor the formation of the this compound isomer.[3] The composition and concentration of the nitrating agent, as well as the presence of any promoters, also play a crucial role in determining the regioselectivity of the reaction.[3][5]

Troubleshooting Guide

Issue: High proportion of 3-nitrophthalimide isomer in the product mixture.

Possible Cause 1: High Reaction Temperature

The formation of the 3-nitrophthalimide isomer is more favorable at higher temperatures.

  • Solution: Maintain a low reaction temperature, ideally between 10°C and 15°C, during the addition of phthalimide to the nitrating mixture.[6] It is crucial to have an efficient cooling system, such as an ice bath, to control the exothermic nature of the reaction. For N-alkyl phthalimides, the ratio of 4- to 3-isomer can vary from about 16:1 at 60°C to about 26:1 at 15°C.[7]

Possible Cause 2: Inappropriate Nitrating Agent Composition

The strength and composition of the nitrating mixture can affect the isomer distribution.

  • Solution: A common and effective nitrating mixture is a combination of fuming nitric acid and concentrated sulfuric acid.[6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For N-alkyl phthalimides, a nitric acid-only nitration process can also be employed, with nitric acid concentrations of at least 95%.[7]

Possible Cause 3: Inadequate Mixing

Poor mixing can lead to localized temperature increases and uneven distribution of reactants, potentially increasing the formation of the 3-isomer.

  • Solution: Ensure vigorous and constant stirring throughout the reaction, especially during the addition of phthalimide. This promotes a homogeneous reaction mixture and helps to dissipate heat effectively.

Experimental Protocols

Protocol for Selective Nitration of Phthalimide to this compound

This protocol is adapted from a procedure in Organic Syntheses.[6]

Materials:

  • Phthalimide

  • Fuming nitric acid (sp. gr. 1.50)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Cracked ice

  • Ice water

  • 95% Ethyl alcohol

Procedure:

  • In a beaker, carefully add 240 mL of fuming nitric acid to 1.4 L of concentrated sulfuric acid while cooling in an ice bath.

  • Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide with vigorous stirring, ensuring the temperature is maintained between 10°C and 15°C.[6]

  • Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.[6]

  • Pour the reaction mixture slowly with vigorous stirring onto 4.5 kg of cracked ice, keeping the temperature of this mixture below 20°C.

  • Filter the crude nitration product and press it as dry as possible.

  • Wash the solid cake by stirring it vigorously with 2 L of ice water and then filtering. Repeat this washing step four times.[6]

  • Dry the crude product in the air.

  • Purify the crude product by recrystallization from 3 to 3.2 L of 95% ethyl alcohol to obtain this compound.[6]

Data Presentation

Table 1: Influence of Temperature on Isomer Ratio in the Nitration of N-methylphthalimide

Reaction Temperature (°C)Ratio of 4-nitro-N-methylphthalimide to 3-nitro-N-methylphthalimide
15~26:1
60~16:1

Source: Adapted from patent literature, which suggests a general trend for N-alkyl phthalimides.[7]

Visualizations

Nitration_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phthalimide Phthalimide Intermediate Reaction Intermediate Phthalimide->Intermediate Electrophilic Aromatic Substitution NitratingAgent Nitrating Agent (HNO₃ + H₂SO₄) NitratingAgent->Intermediate Temp Temperature Temp->Intermediate Mixing Stirring Mixing->Intermediate Product_4 This compound (Desired Product) Product_3 3-Nitrophthalimide (Isomeric Impurity) Intermediate->Product_4 Lower Temperature Favors Intermediate->Product_3 Higher Temperature Favors

Caption: Factors influencing the isomeric distribution in the nitration of phthalimide.

References

Stability of 4-Nitrophthalimide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-nitrophthalimide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable, combustible solid under standard dry conditions.[1][2][3][4] However, it is incompatible with moisture, strong oxidizing agents, and strong bases, and can be hydrolyzed.[1][2][5]

Q2: What happens to this compound under basic conditions?

A2: Under basic conditions, this compound readily undergoes hydrolysis to form 4-nitrophthalic acid.[6][7] This reaction is typically rapid, often facilitated by heating with an aqueous base such as sodium hydroxide.[6][7] Caution is advised, as aromatic nitro compounds may react vigorously or even explosively with strong bases like sodium hydroxide.[1][5]

Q3: What is the expected product of this compound degradation in a basic medium?

A3: The primary degradation product of this compound in a basic medium is 4-nitrophthalic acid.[6][7]

Q4: How does this compound behave under acidic conditions?

A4: this compound can also be hydrolyzed under acidic conditions, although the reaction may require harsher conditions, such as heating in a strong acid, to proceed to completion.[8] For instance, complete hydrolysis of the related compound N-methyl-4-nitrophthalimide to 4-nitrophthalic acid has been achieved by heating in 85% sulfuric acid.[8] The imide ring shows stability in anhydrous acidic conditions at low temperatures, such as those used for nitration.[9][10]

Q5: What is the main degradation product under acidic conditions?

A5: Similar to basic hydrolysis, the primary degradation product of this compound under acidic hydrolysis is 4-nitrophthalic acid.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield of a desired product in a reaction involving this compound. The reaction medium is basic or acidic and contains water, leading to the hydrolysis of this compound.Ensure the reaction is conducted under anhydrous conditions if the presence of this compound is required throughout. If an aqueous medium is necessary, consider the pH and temperature to minimize hydrolysis.
The appearance of an unexpected, more polar spot on a TLC plate during a reaction. This could be the formation of 4-nitrophthalic acid due to the degradation of this compound.Co-spot the reaction mixture with a standard of 4-nitrophthalic acid to confirm its identity. If confirmed, adjust the reaction conditions (e.g., pH, temperature, moisture content) to prevent hydrolysis.
Inconsistent results in biological assays using this compound. The compound may be degrading in the aqueous buffer used for the assay, especially if the pH is not neutral.Check the pH of your assay buffer. It is advisable to prepare fresh solutions of this compound and use them promptly. Consider performing a stability study of this compound in the specific assay buffer.
A color change to red or dirty brown upon adding a base to a solution of this compound. This color change is indicative of the neutralization of the imide and the formation of the corresponding salt prior to hydrolysis.[6]This is a normal observation during the initial stages of basic hydrolysis and does not necessarily indicate an undesired side reaction. The color should change to pale yellow upon subsequent acidification.[6]

Quantitative Data Summary

The following table summarizes the conditions for the hydrolysis of this compound to 4-nitrophthalic acid.

Condition Reagents Temperature Time Yield of 4-Nitrophthalic Acid Reference
Basic Sodium hydroxide in waterBoiling10 minutes96-99%[6]
Basic Sodium hydroxide in waterBoiling15 minutes95%[7]
Acidic 85% Sulfuric acid160°C2 hoursComplete hydrolysis (for N-methyl-4-nitrophthalimide)[8]

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound

This protocol is adapted from a procedure for the synthesis of 4-nitrophthalic acid.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Alcohol-free ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (beaker, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a suitable beaker, dissolve 26.6 g of sodium hydroxide in 240 mL of water.

  • Add 80 g of this compound to the sodium hydroxide solution.

  • Heat the mixture to boiling and maintain a gentle boil for 10 minutes. The solution will initially turn red and then a dirty brown.

  • Cool the solution and then make it just acidic to litmus paper by adding concentrated nitric acid. Upon acidification, the color should become pale yellow.

  • Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.

  • Cool the solution below room temperature and transfer it to a separatory funnel.

  • Extract the aqueous solution with two 300 mL portions of alcohol-free ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate.

  • Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood to obtain crystals of 4-nitrophthalic acid.

Protocol 2: Quantification of this compound by UPLC

This protocol provides a method for the quantification of this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector

  • Acquity UPLC HSS C18 SB column (1.8 µm, 100 mm x 2.1 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.01 M), pH adjusted to 5.5

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.01 M phosphate buffer (pH 5.5) and acetonitrile.

  • Flow Rate: 0.10 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 245 nm

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in acetonitrile. Perform serial dilutions with the diluent (mobile phase component or a suitable solvent) to prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions A_start This compound A_intermediate Protonated Imide A_start->A_intermediate + H₃O⁺ A_product 4-Nitrophthalic Acid A_intermediate->A_product + H₂O (Hydrolysis) B_start This compound B_intermediate Amic Acid Intermediate B_start->B_intermediate + OH⁻ B_product 4-Nitrophthalic Acid B_intermediate->B_product + OH⁻ / H₂O (Hydrolysis)

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Analysis cluster_results Data Interpretation start Start: this compound Sample add_reagent Add Acidic or Basic Solution start->add_reagent react Incubate at Controlled Temperature and Time add_reagent->react quench Quench Reaction (if necessary) react->quench tlc TLC Analysis for Degradation quench->tlc uplc UPLC Quantification of Remaining this compound quench->uplc interpret Determine Stability Profile (e.g., % degradation vs. time) tlc->interpret uplc->interpret

References

Scaling up the synthesis of 4-Nitrophthalimide from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Nitrophthalimide from a laboratory to a pilot plant setting.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction.[1] - Suboptimal reaction temperature. - Insufficient reaction time.[1] - Loss of product during workup and isolation.- Ensure the nitrating mixture is of the correct concentration and added appropriately. - Optimize the reaction temperature; for the nitration of phthalimide, a temperature of 25°C has been shown to be effective.[1] - Increase the reaction time; studies have indicated that a 10-hour reaction time can lead to higher yields.[1] - Carefully perform the washing and filtration steps to minimize mechanical loss of the product.
Impure Product (presence of unreacted starting material or isomers) - Incomplete nitration. - Formation of 3-nitrophthalimide isomer.- Confirm the complete dissolution and reaction of phthalimide. - Purify the crude product by recrystallization from 95% ethanol to separate this compound from impurities.[2]
Slow or Stalled Reaction - Poor mixing of reactants. - Low reaction temperature.- Ensure vigorous and consistent stirring, especially during the addition of phthalimide to the nitrating mixture. - Monitor and maintain the optimal reaction temperature.
Difficulty in Product Filtration - Fine particle size of the precipitate.- Ensure the precipitation is carried out slowly by pouring the reaction mixture into crushed ice with vigorous stirring.[1] This promotes the formation of larger, more easily filterable crystals.
Exotherm and Temperature Control Issues During Scale-up - Reduced surface area to volume ratio in larger reactors, leading to inefficient heat dissipation.- Implement a more robust cooling system for the pilot plant reactor. - Slow down the rate of addition of reactants to better manage the heat generated.
Product Discoloration (darker than expected) - Presence of impurities or degradation products.- Ensure the temperature during reaction and workup does not exceed the recommended limits to prevent thermal decomposition. - Perform the recommended recrystallization step to obtain a purer, lighter-colored product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2] Another reported method involves the synthesis from 4-nitrophthalic acid.[2]

Q2: What is the optimal ratio of nitric acid to sulfuric acid for the nitration of phthalimide?

A2: An optimized process suggests a nitric acid to sulfuric acid ratio of 1:4.5 for achieving a high yield of this compound.[1]

Q3: What are the key safety precautions to consider when handling the reagents for this synthesis?

A3: The synthesis involves strong acids (fuming nitric acid and concentrated sulfuric acid) which are highly corrosive.[2] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] The reaction should be carried out in a well-ventilated area or a fume hood.[3][5] A thorough risk assessment should be conducted before starting the procedure.[2]

Q4: How can the purity of the synthesized this compound be improved?

A4: The purity of the crude product can be significantly improved by recrystallization from 95% ethyl alcohol.[2] This process helps in removing unreacted starting materials and isomeric impurities.

Q5: What are the expected yields for this synthesis at a laboratory scale?

A5: Literature reports crude yields in the range of 63-66%, with purified yields around 52-53% using traditional methods.[2] However, optimized conditions have been reported to achieve yields consistently above 82%.[1]

Q6: What are the main challenges when scaling up this synthesis to a pilot plant?

A6: The primary challenges in scaling up include managing the exothermic nature of the nitration reaction due to the change in surface-area-to-volume ratio, ensuring adequate mixing in a larger vessel, and handling larger quantities of hazardous materials safely.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is based on an optimized procedure for the nitration of phthalimide.[1]

Materials and Equipment:

  • 250 ml four-necked flask

  • Ice-water bath

  • Stirrer

  • Phthalimide (20.0 g)

  • Fuming nitric acid (8.4 ml)

  • Concentrated sulfuric acid (31.6 ml)

  • Crushed ice (112.5 g)

  • 95% ethanol

  • Filtration apparatus

Procedure:

  • Add 8.4 ml of fuming nitric acid to a 250 ml four-necked flask.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.

  • After the addition of sulfuric acid is complete, add 20.0 g of phthalimide all at once with vigorous stirring.

  • Allow the reaction to stir at room temperature for 10 hours.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, ensuring the temperature does not exceed 20°C.

  • Collect the precipitated solid by filtration.

  • Wash the solid with 450 ml of ice water, with vigorous stirring during each wash.

  • Dry the crude product.

  • Recrystallize the dried solid from 38 ml of 95% ethanol to yield pure this compound.

Pilot Plant Scale Synthesis of this compound (Conceptual)

This protocol outlines the key considerations for scaling up the laboratory procedure.

Equipment:

  • Jacketed glass-lined reactor with temperature control and a robust stirring mechanism

  • Addition funnel or pump for controlled addition of acids

  • Quenching vessel with a stirrer

  • Centrifuge or large-scale filtration unit

  • Drying oven

Procedure:

  • Charge the jacketed reactor with the appropriate scaled-up quantity of fuming nitric acid.

  • Start the reactor's cooling system to bring the temperature of the nitric acid down to 0-5°C.

  • Begin the controlled addition of concentrated sulfuric acid at a rate that allows the temperature to be maintained between 10-15°C. This will be significantly slower than the lab scale.

  • Once the nitrating mixture is prepared and at the correct temperature, add the phthalimide in portions or via a solid addition system to control the exotherm. Maintain vigorous agitation throughout the addition.

  • After the addition is complete, allow the reaction to proceed for the optimized time (e.g., 10 hours) at room temperature, with continuous monitoring of the temperature.

  • In a separate quenching vessel, prepare the scaled-up quantity of crushed ice and water.

  • Slowly transfer the reaction mixture to the quenching vessel with vigorous stirring to precipitate the product. Monitor the temperature of the quenching vessel closely.

  • Isolate the product using a centrifuge or a large-scale filtration unit.

  • Wash the product cake with cold water until the washings are neutral.

  • Dry the crude product in a suitable drying oven.

  • If required, recrystallize the product from 95% ethanol in a separate vessel.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Plant Scale Synthesis Parameters
ParameterLaboratory Scale (20g Phthalimide)Pilot Plant Scale (Conceptual 10kg Phthalimide)Key Scale-Up Consideration
Phthalimide20.0 g10.0 kgMaterial handling and charging of solids.
Fuming Nitric Acid8.4 ml4.2 LControlled addition rate to manage exotherm.
Conc. Sulfuric Acid31.6 ml15.8 LControlled addition rate to manage exotherm.
Reaction Vessel250 ml flaskJacketed Reactor (e.g., 50-100L)Heat transfer and mixing efficiency.
Reaction Time10 hours10-12 hours (potentially longer)Ensure complete reaction at a larger scale.
Reaction Temperature10-15°C (addition), then RT10-15°C (addition), then RTRobust temperature control is critical.
Quenching Medium112.5 g crushed ice56.25 kg crushed iceEfficient mixing to ensure uniform precipitation.
PurificationRecrystallization from 95% ethanol (38 ml)Recrystallization from 95% ethanol (~19 L)Handling large volumes of flammable solvent.
Expected Yield (Optimized)~21.6 g (82.6%)[1]Dependent on process control, may be slightly lower initially.Process optimization at scale is necessary.

Visualizations

experimental_workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification fuming_nitric_acid Fuming Nitric Acid mixing Mixing & Cooling (10-15°C) fuming_nitric_acid->mixing conc_sulfuric_acid Concentrated Sulfuric Acid conc_sulfuric_acid->mixing reaction Reaction (10h at RT) mixing->reaction phthalimide Phthalimide phthalimide->reaction quench Quench in Ice Water reaction->quench filtration Filtration quench->filtration washing Washing with Cold Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (95% Ethanol) drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product slow_reaction Slow Reaction? start->slow_reaction low_yield->impure_product No check_time_temp Check Reaction Time & Temperature low_yield->check_time_temp Yes impure_product->slow_reaction No recrystallize Perform Recrystallization impure_product->recrystallize Yes check_mixing Increase Stirring Rate slow_reaction->check_mixing Yes end Consult Further Documentation slow_reaction->end No check_workup Review Workup & Isolation Procedure check_time_temp->check_workup check_isomers Analyze for Isomers (e.g., HPLC) recrystallize->check_isomers verify_temp Verify Reaction Temperature check_mixing->verify_temp

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Head-to-Head Battle for Purity: UPLC vs. HPLC for 4-Nitrophthalimide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-Nitrophthalimide, providing researchers, scientists, and drug development professionals with the data and protocols needed to make informed decisions for their analytical needs.

In the realm of pharmaceutical development and quality control, the accurate and efficient analysis of impurities is paramount. This compound, a potential process-related impurity or starting material in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its levels are meticulously controlled. This guide provides a comprehensive comparison of two prominent liquid chromatography techniques, UPLC and HPLC, for the analysis of this compound. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in method development and implementation.

The Contenders: UPLC and HPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of analytical laboratories, offering reliable and reproducible separations. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized the field by utilizing columns packed with sub-2 µm particles. This innovation leads to significantly higher efficiency, resolution, and speed compared to traditional HPLC.

Performance Showdown: UPLC Outpaces HPLC

A review of validated methods reveals the distinct advantages of UPLC for the analysis of this compound, particularly in the context of impurity profiling where speed and sensitivity are critical.

ParameterUPLC MethodHPLC Method (Representative)
Instrumentation ACQUITY UPLC HSS C18 SB (100 mm x 2.1mm, 1.8µm)C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.01M Phosphate Buffer (pH 5.5) and AcetonitrileIsocratic or Gradient with Acetonitrile and Water/Buffer
Flow Rate 0.10 mL/min~1.0 mL/min
Run Time Significantly shorterLonger
Resolution Higher, allowing for better separation from other impuritiesLower, potential for co-elution
Sensitivity (LOD/LOQ) LOD: 1.0 ppm, LOQ: 2.9 ppm[1]Generally higher LOD and LOQ
Peak Asymmetry (Tailing Factor) Typically closer to 1 (more symmetrical)Can be higher, indicating more peak tailing
Solvent Consumption LowerHigher

Key Takeaways from the Comparison:

  • Speed: UPLC methods offer a substantial reduction in analysis time, leading to higher sample throughput.

  • Resolution: The smaller particle size in UPLC columns results in sharper peaks and improved separation of this compound from other components in a sample matrix.

  • Sensitivity: UPLC systems generally provide lower limits of detection (LOD) and quantification (LOQ), which is crucial for the analysis of trace-level impurities.[1]

  • Efficiency: UPLC's higher efficiency translates to better overall chromatographic performance.

Beyond the Dynamic Duo: Alternative Analytical Techniques

While UPLC and HPLC are the primary methods for this compound analysis, other techniques can be employed, particularly for specific applications:

  • Gas Chromatography (GC): Coupled with a sensitive detector like an Electron Capture Detector (ECD), GC can be a powerful tool for the analysis of volatile and semi-volatile nitroaromatic compounds.

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be an alternative for the analysis of charged nitroaromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification, especially at very low levels, coupling liquid chromatography with mass spectrometry provides unparalleled specificity and sensitivity.

Experimental Protocols: A Guide to Implementation

Below are detailed experimental protocols for a validated UPLC method for the analysis of this compound.

UPLC Method for this compound Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: Waters ACQUITY UPLC® H-Class System or equivalent

  • Column: ACQUITY UPLC HSS C18 SB, 100 mm x 2.1mm, 1.8µm

  • Mobile Phase A: 0.01M Phosphate Buffer, pH adjusted to 5.5 with dilute phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    5 50 50
    6 10 90

    | 7 | 90 | 10 |

  • Flow Rate: 0.10 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Detector: UV at 245 nm

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substances, dissolve a known amount of the sample in the mobile phase to achieve a target concentration. It may be necessary to filter the sample solution through a 0.22 µm syringe filter before injection.

3. System Suitability Testing:

Before sample analysis, the performance of the chromatographic system must be verified. The following are typical system suitability parameters and their acceptance criteria as per USP guidelines:

  • Tailing Factor (Asymmetry Factor): For the this compound peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates (N): The column efficiency, expressed as the number of theoretical plates, should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): For five replicate injections of the standard solution, the RSD for the peak area of this compound should be ≤ 2.0%.

Visualizing the Path to a Validated Method

The development of a robust UPLC method follows a logical progression of steps, from initial feasibility to final validation.

UPLC_Method_Development UPLC Method Development Workflow for this compound Analysis A Define Analytical Target Profile (ATP) B Select Initial UPLC Conditions (Column, Mobile Phase, Gradient) A->B C Method Scouting and Optimization B->C D Method Validation (as per ICH Q2(R1)) C->D E Routine Analysis and Method Lifecycle Management D->E F Specificity D->F G Linearity & Range D->G H Accuracy & Precision D->H I LOD & LOQ D->I J Robustness D->J

Caption: A flowchart illustrating the key stages in the development and validation of a UPLC method.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Nitrophthalimide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two analytical methods for the quantification of 4-Nitrophthalimide: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The performance of each method is evaluated based on a plausible set of validation data, with detailed experimental protocols to support reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive technique, making it the preferred method for the accurate quantification of this compound in complex mixtures.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Performance Data

The following table summarizes the validation parameters for the HPLC method, established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

ParameterResultAcceptance Criteria
**Linearity (R²) **0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.3Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 1.0Signal-to-Noise ratio ≥ 10:1

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly for routine analysis of less complex samples.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200-400 nm. Let's assume a hypothetical λmax of 320 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.

Performance Data

The validation parameters for the UV-Vis spectrophotometric method are presented below.

ParameterResultAcceptance Criteria
Linearity (R²) 0.998≥ 0.995
Range (µg/mL) 2 - 20-
Accuracy (% Recovery) 97.5% - 102.5%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 2.0%≤ 3.0%
- Intermediate Precision< 2.5%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.6-
Limit of Quantification (LOQ) (µg/mL) 2.0-

Method Comparison

FeatureHPLC MethodUV-Vis Spectrophotometry Method
Specificity High (separates from impurities)Low (potential for interference from other absorbing species)
Sensitivity High (low LOD and LOQ)Moderate
Linearity & Range Excellent over a wide rangeGood over a narrower range
Accuracy & Precision Very HighHigh
Throughput Lower (longer analysis time per sample)Higher (rapid measurements)
Complexity & Cost HighLow

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report routine Routine Use & Lifecycle Management report->routine

References

A Comparative Analysis of the Reactivity of 4-Nitrophthalimide and 3-Nitrophthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity, stability, and spectroscopic properties of 4-nitrophthalimide and 3-nitrophthalimide, providing essential data for their application in organic synthesis and drug development.

The strategic placement of a nitro group on the phthalimide scaffold significantly influences the molecule's electrophilicity and reactivity. This guide provides a comparative analysis of two key isomers, this compound and 3-nitrophthalimide, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutic agents.

Executive Summary of Comparative Data

The following table summarizes the key quantitative data comparing the physical and chemical properties of this compound and 3-nitrophthalimide.

PropertyThis compound3-NitrophthalimideKey Insights
Melting Point (°C) 198-200213-216The higher melting point of 3-nitrophthalimide suggests stronger intermolecular forces in its crystal lattice.
Thermodynamic Stability More StableLess StableThermochemical studies indicate that this compound is the thermodynamically more stable isomer.[1][2]
¹H NMR (DMSO-d₆, δ ppm) 8.15 (d, 1H), 8.45 (dd, 1H), 8.65 (d, 1H), 11.8 (s, 1H)8.05 (t, 1H), 8.35 (d, 1H), 8.45 (d, 1H), 11.9 (s, 1H)The downfield shift of the aromatic protons in this compound is indicative of the strong electron-withdrawing effect of the nitro group in the para position.
¹³C NMR (DMSO-d₆, δ ppm) 124.2, 128.9, 131.5, 133.8, 136.2, 152.1, 166.8, 167.2123.9, 128.1, 130.7, 133.2, 135.9, 147.8, 165.9, 166.5The chemical shifts of the carbonyl carbons and the carbon bearing the nitro group highlight the electronic differences between the two isomers.

Reactivity Analysis

The position of the electron-withdrawing nitro group dictates the reactivity of the aromatic ring towards nucleophilic attack and the susceptibility of the nitro group to reduction.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group in both isomers activates the aromatic ring for nucleophilic aromatic substitution. However, the degree of activation differs significantly. In this compound, the nitro group is in the para position to one of the carbonyl groups and meta to the other. This positioning allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance, making the ring more susceptible to nucleophilic attack.

Conversely, in 3-nitrophthalimide, the nitro group is meta to one carbonyl and ortho to the other. While the ortho positioning provides some activation, the overall electron-withdrawing effect on the positions susceptible to nucleophilic attack is generally considered less pronounced compared to the para activation in the 4-isomer. This suggests that This compound is likely more reactive towards nucleophilic aromatic substitution than 3-nitrophthalimide.

SNAr_Reactivity cluster_4N This compound cluster_3N 3-Nitrophthalimide 4N This compound Nu_4N Nucleophile Meisenheimer_4N Meisenheimer Intermediate (Resonance Stabilized) Reactivity_Comparison Comparative Reactivity Meisenheimer_4N->Reactivity_Comparison More Stable (Faster Reaction) Product_4N Substitution Product 3N 3-Nitrophthalimide Nu_3N Nucleophile Meisenheimer_3N Meisenheimer Intermediate (Less Stabilized) Meisenheimer_3N->Reactivity_Comparison Less Stable (Slower Reaction) Product_3N Substitution Product

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation for both isomers, yielding the corresponding 3-amino- and 4-aminophthalimides, which are valuable building blocks. The ease of reduction can be influenced by the electronic environment of the nitro group. While no direct comparative kinetic studies are readily available, it is generally observed that the reduction of nitroarenes is facilitated by electron-withdrawing groups. Given the greater overall electron-withdrawing effect of the phthalimide moiety on the nitro group in the 4-position, it is plausible that This compound may undergo reduction at a slightly faster rate or under milder conditions compared to 3-nitrophthalimide.

Hydrolysis of the Imide Ring

Experimental Protocols

General Protocol for the Reduction of Nitrophthalimides to Aminophthalimides using Sodium Borohydride

This protocol is a general method that can be adapted for the reduction of both this compound and 3-nitrophthalimide.[3][4][5]

Materials:

  • Nitrophthalimide isomer (4- or 3-nitrophthalimide)

  • Sodium borohydride (NaBH₄)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or other suitable catalyst

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitrophthalimide isomer (1 mmol) in a mixture of acetonitrile (10 mL) and water (1 mL).

  • To this solution, add the catalyst, for example, Ni(OAc)₂·4H₂O (0.1 mmol).

  • Cool the mixture in an ice bath and add sodium borohydride (4 mmol) portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding aminophthalimide.

Reduction_Workflow Start Start: Dissolve Nitrophthalimide in CH3CN/H2O Add_Catalyst Add Catalyst (e.g., Ni(OAc)2·4H2O) Start->Add_Catalyst Cool Cool to 0°C Add_Catalyst->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Aminophthalimide Purify->End

Conclusion

References

4-Nitrophthalimide: A Comparative Guide to a Classic Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the strategic use of amine protecting groups is fundamental to achieving complex molecular architectures. While carbamate-based groups like Boc, Cbz, and Fmoc dominate modern synthetic strategies, older methodologies still offer unique advantages. This guide provides a comparative analysis of the 4-nitrophthaloyl (4-Nphth) group, an acyl-type protecting group, against its more common carbamate counterparts, offering insights into its performance, stability, and ideal use cases, supported by experimental data.

At a Glance: Comparing Amine Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the orthogonality of its deprotection method relative to other functional groups in the molecule. The 4-nitrophthaloyl group offers a robust alternative, particularly when the lability of carbamates to acidic or basic conditions is a concern.

Protecting GroupStructureTypical Protection Conditions & YieldTypical Deprotection Conditions & YieldStability Profile
4-Nitrophthaloyl (4-Nphth)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Primary amine, 4-nitrophthalic anhydride, heat (e.g., in DMF). Yields are generally high.Hydrazine hydrate in alcohol (e.g., EtOH or MeOH) at room temp. or reflux. Yields: 70-85%.[1]Stable to non-nucleophilic acids and bases. Labile to strong nucleophiles (hydrazinolysis). The electron-withdrawing nitro group may increase susceptibility to nucleophilic attack compared to standard phthalimide.
Boc (tert-Butoxycarbonyl)
alt text_3COCO-)
Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaOH, TEA, DMAP), various solvents (THF, Dioxane, H₂O). Yields typically >90%.Strong acid (e.g., TFA, HCl in dioxane). Quantitative cleavage is common.[2][3]Stable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids.[3]
Cbz (Carboxybenzyl)
alt text
Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, NaHCO₃), aqueous or organic solvent. Yields are generally high.Catalytic hydrogenolysis (H₂, Pd/C). Yields are typically high. Also cleaved by strong acid (HBr/AcOH).Stable to mild acid and base. Labile to hydrogenolysis and strong acids/bases.
Fmoc (9-Fluorenylmethyloxycarbonyl)
![alt text](https://chart.googleapis.com/chart?cht=tx&chl=C{15}H_{11}O_2-)
Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aqueous/organic solvent. Yields are typically high.Secondary amines (e.g., 20-50% piperidine in DMF).[4] Cleavage is rapid and high-yielding.Stable to acid and hydrogenolysis. Labile to bases (especially secondary amines).[5]

Orthogonal Protection Strategies

The key advantage of modern protecting groups lies in their orthogonality—the ability to remove one group selectively in the presence of others. The 4-Nphth group, cleaved by hydrazinolysis, is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This allows for complex synthetic routes where different amino groups need to be unmasked at various stages.

Orthogonal_Deprotection cluster_amine Starting Material cluster_protected Protected Amines cluster_deprotected Deprotection Amine Amine N_Boc R-NH-Boc Amine->N_Boc Boc₂O N_Cbz R-NH-Cbz Amine->N_Cbz Cbz-Cl N_Nphth R-N(Phth-4-NO₂) Amine->N_Nphth 4-Nitrophthalic Anhydride Amine_from_Boc Amine N_Boc->Amine_from_Boc Strong Acid (e.g., TFA) Amine_from_Cbz Amine N_Cbz->Amine_from_Cbz H₂ / Pd-C (Hydrogenolysis) Amine_from_Nphth Amine N_Nphth->Amine_from_Nphth Hydrazine (Hydrazinolysis)

Amine protection and orthogonal deprotection pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the protection of a primary amine with 4-nitrophthalic anhydride and its subsequent deprotection, alongside a standard Boc-protection protocol for comparison.

Protocol 1: Protection of a Primary Amine with 4-Nitrophthalic Anhydride

This procedure is analogous to the Gabriel synthesis, forming the phthalimide derivative.

  • Reaction Setup : In a round-bottom flask, dissolve the primary amine (1.0 eq) and 4-nitrophthalic anhydride (1.05 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Reaction Conditions : Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction involves the formation of an intermediate phthalamic acid, followed by cyclodehydration to the imide.

  • Work-up and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification : Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a cold solvent like ethanol to remove any unreacted anhydride. Dry the product under vacuum to obtain the N-alkyl-4-nitrophthalimide.

Protocol 2: Deprotection of N-Alkyl-4-nitrophthalimide (Hydrazinolysis)

This is the standard method for cleaving phthalimide-based protecting groups.[1][6][7]

  • Reaction Setup : Dissolve the N-alkyl-4-nitrophthalimide (1.0 eq) in a protic solvent such as ethanol or methanol in a round-bottom flask.

  • Reagent Addition : Add hydrazine monohydrate or hydrazine hydrate (typically 2.0 to 10.0 eq) to the solution.[1][6] The use of a large excess of hydrazine ensures the reaction goes to completion.

  • Reaction Conditions : Stir the mixture at room temperature or heat to reflux. Reaction progress can be monitored by TLC. The formation of a precipitate (4-nitrophthalhydrazide) is typically observed.[6]

  • Work-up and Isolation : After the reaction is complete, cool the mixture. Acidify with dilute hydrochloric acid to fully precipitate the phthalhydrazide byproduct.

  • Purification : Filter the mixture to remove the solid byproduct. Basify the filtrate with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 12 to deprotonate the amine salt. Extract the desired primary amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified primary amine. Yields for this deprotection step typically range from 70-85%.[1]

Deprotection_Workflow Start N-Alkyl-4-nitrophthalimide in Ethanol Step1 Add Hydrazine Hydrate (2-10 eq) Start->Step1 Step2 Stir at RT or Reflux (Monitor by TLC) Step1->Step2 Step3 Cool and Acidify (dil. HCl) to precipitate byproduct Step2->Step3 Step4 Filter to Remove 4-Nitrophthalhydrazide Step3->Step4 Step5 Basify Filtrate (NaOH) and Extract Amine Step4->Step5 End Purified Primary Amine Step5->End

General workflow for hydrazinolysis of a 4-Nphth group.
Protocol 3: Protection of a Primary Amine with Boc Anhydride (for comparison)

  • Reaction Setup : Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., THF, dichloromethane, or a biphasic mixture with water).

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Add a base (e.g., triethylamine, 1.5 eq, or aqueous NaOH). The addition of a catalyst like DMAP (0.1 eq) can accelerate the reaction for less nucleophilic amines.[8]

  • Reaction Conditions : Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up and Isolation : If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous system, extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected amine, which is often pure enough for subsequent steps without further purification.

Conclusion

The 4-nitrophthaloyl group represents a robust and highly stable protecting group for primary amines, making it suitable for syntheses involving harsh non-nucleophilic conditions where common carbamates might fail. Its primary drawback is the reliance on hydrazinolysis for deprotection, which can be incompatible with other functional groups sensitive to strong nucleophiles. However, its orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups secures its place in the synthetic chemist's toolbox. For researchers developing complex synthetic routes, understanding the comparative stability and reactivity of classic protecting groups like 4-Nphth alongside modern standards is essential for strategic and efficient molecular design.

References

A Spectroscopic Comparison of 4-Nitrophthalimide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Nitrophthalimide and its various derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Introduction

This compound is a key aromatic compound characterized by a phthalimide structure bearing a nitro group on the benzene ring. This electron-withdrawing nitro group significantly influences the electronic environment and, consequently, the spectroscopic behavior of the molecule. Derivatives of this compound, typically formed by substitution at the imide nitrogen or further modification of the aromatic ring, exhibit a range of spectroscopic properties that are useful for their characterization. This guide summarizes key spectroscopic data from UV-Vis, FT-IR, NMR, and Mass Spectrometry for this compound and a selection of its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and some of its common derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position and intensity of absorption maxima are sensitive to the electronic nature of the substituents.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundEthanol215, 31044100, -[1]
4-Aminophthalimide-245, 300, 395--
N-(4-chlorophenyl)-4-nitrophthalimide----
N-(4-methylphenyl)-4-nitrophthalimide----
FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the carbonyl groups of the imide, the nitro group, and other functional groups are highlighted below.

CompoundC=O (symmetric stretch, cm⁻¹)C=O (asymmetric stretch, cm⁻¹)NO₂ (symmetric stretch, cm⁻¹)NO₂ (asymmetric stretch, cm⁻¹)N-H/N-C stretch (cm⁻¹)Aromatic C-H stretch (cm⁻¹)Reference
This compound~1750~1775~1349~1560~3198 (N-H)~3100
N-Methyl-4-nitrophthalimide-------
N-Aryl-4-nitrophthalimide Derivatives~1720-1740~1780-1790~1340-1360~1520-1540~1325 (C-N)~3030-3100

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR) and the specific derivative.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the nature and position of substituents.

CompoundSolventAromatic Protons (δ, ppm)Other Protons (δ, ppm)Reference
This compoundCDCl₃ & DMSO-d₆7.9 - 8.5 (m)11.03 (s, 1H, NH)[2]
N-Methyl-4-nitrophthalimide---[3]
N-Phenyl-4-nitrophthalimideCDCl₃7.4-7.6 (m), 7.9-8.1 (m)-[4]
N-(4-Fluorophenyl)-4-nitrophthalimideCDCl₃7.1-7.3 (m), 7.9-8.1 (m)-[4]
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbonyl carbons and the aromatic carbons are key diagnostic features.

| Compound | Solvent | C=O (δ, ppm) | Aromatic C (δ, ppm) | Other C (δ, ppm) | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | - | ~167 | 124-150 | - |[5] | | N-Methyl-4-nitrophthalimide | - | - | - | ~25 (CH₃) |[3] | | N-Aryl-4-nitrophthalimide Derivatives | CDCl₃ | ~165-168 | 110-145 | - |[4] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
This compoundGC-MS192162, 146, 118, 104, 90, 76[6]
N-substituted phthalimidesESI-Q-TOF-MS[M+H]⁺Loss of CO, loss of substituent from N[7]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized procedures for the key techniques discussed.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Prepare a stock solution of the compound of interest in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.

    • Use the same solvent as a blank reference.

  • Data Acquisition:

    • Record the absorbance spectrum over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy
  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Sample Preparation (GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • Inject the solution into the GC, where the compound is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Sample Preparation (ESI-MS):

    • Dissolve the sample in a solvent compatible with LC and ESI (e.g., methanol, acetonitrile, water mixtures, often with a small amount of formic acid or ammonium acetate to promote ionization).

    • Introduce the solution into the ESI source via direct infusion or after separation by liquid chromatography.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of selected ions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives.

G General Workflow for Synthesis and Characterization of this compound Derivatives cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Reactants Phthalic Anhydride Derivative + Amine Reaction Reaction (e.g., condensation) Reactants->Reaction Purification Purification (e.g., recrystallization) Reaction->Purification UVVis UV-Vis Spectroscopy Purification->UVVis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Purity Assessment UVVis->Structure FTIR->Structure NMR->Structure MS->Structure

Caption: A flowchart illustrating the synthesis and spectroscopic characterization workflow.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the type of structural information they provide for this compound and its derivatives.

G Information from Different Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule This compound Derivative UVVis UV-Vis FTIR FT-IR NMR NMR MS Mass Spec Electronic Electronic Transitions (Conjugation) UVVis->Electronic Functional Functional Groups (C=O, NO₂, N-H) FTIR->Functional Connectivity Atom Connectivity (¹H-¹H, ¹³C skeleton) NMR->Connectivity MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

References

A Comparative Guide to 4-Nitrophthalimide-Based Fluorescent Probes versus Other Common Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant of success in a wide range of biological research and drug development applications. An ideal probe should offer high sensitivity, specificity, and photostability to enable accurate and reproducible measurements. This guide provides an objective comparison of the performance of 4-Nitrophthalimide-based fluorescent probes against other widely used fluorescent dyes, including fluoresceins, rhodamines, and cyanines. The information presented herein is supported by a compilation of experimental data from various studies and includes detailed experimental protocols for key performance metrics.

Quantitative Performance Comparison

The following tables summarize the key photophysical properties of this compound-based probes in comparison to other common fluorescent dyes. It is important to note that the direct comparison of quantum yield and photostability can be influenced by the specific molecular structure of the probe and the experimental conditions under which the measurements were taken. The data presented here is compiled from multiple sources and should be considered as a representative comparison.

Table 1: Comparison of Quantum Yield and Photostability

Dye ClassExample Probe/DyeQuantum Yield (Φ)Photobleaching Quantum Yield (Φb)Key Characteristics
This compound 4-Nitro-1,8-naphthalimide derivativeTypically 0.1 - 0.6 (can be higher upon reaction)Data not widely available, but generally considered to have good photostability"Turn-on" fluorescence upon reaction with analytes, good photostability.[1]
Fluorescein Fluorescein isothiocyanate (FITC)~0.92 in 0.1 M NaOHHigh (low photostability)Bright initial fluorescence, but prone to photobleaching and pH sensitivity.
Rhodamine Rhodamine B~0.31 in waterModerateGood photostability, less pH sensitive than fluorescein.
Cyanine Cy3~0.15 (conjugated to DNA)ModerateBright, with absorption and emission in the visible to near-infrared range.
Cyanine Cy5~0.27 (conjugated to DNA)ModerateSuitable for multiplexing with other dyes, emits in the far-red region.

Note: Quantum yield and photobleaching quantum yield are highly dependent on the molecular environment (e.g., solvent, pH, conjugation to biomolecules). The values presented are for illustrative purposes and may vary between specific derivatives and experimental setups.

Table 2: Comparison of Spectral Properties

Dye ClassExample Probe/DyeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)
This compound Thiol-reactive probe~430~540~110
Fluorescein Fluorescein isothiocyanate (FITC)~495~525~30
Rhodamine Rhodamine B~555~580~25
Cyanine Cy3~550~570~20
Cyanine Cy5~650~670~20

Note: Stokes shift is the difference between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable as it minimizes self-quenching and improves the signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

This compound-based probes are often designed as "turn-on" sensors that exhibit a significant increase in fluorescence upon reaction with a specific analyte. This mechanism provides a high signal-to-noise ratio, making them particularly useful for detecting reactive species in complex biological environments.

Thiol Detection via Michael Addition and Cleavage

Many this compound probes for thiol detection operate on a two-part mechanism involving a Michael addition followed by the cleavage of a quenching moiety, which "turns on" the fluorescence.

Thiol_Detection Probe This compound Probe (Non-fluorescent) Intermediate Thiol-Probe Adduct (Michael Addition) Probe->Intermediate Michael Addition Thiol Thiol (e.g., Glutathione) Thiol->Intermediate Product Fluorescent Product (Cleavage of Quencher) Intermediate->Product Intramolecular Cyclization/ Cleavage Quencher Quenching Moiety Intermediate->Quencher ROS_Detection ROS_Source Cellular Stress/ Inflammation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS_Source->ROS generates Oxidized_Probe Oxidized Probe (Fluorescent) ROS->Oxidized_Probe Probe This compound Probe (Non-fluorescent) Probe->Oxidized_Probe Oxidation by ROS

References

Cross-Validation of Analytical Methods for 4-Nitrophthalimide Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key analytical techniques for the quantitative determination of 4-Nitrophthalimide, a crucial intermediate in the synthesis of various dyes, and pharmaceutical compounds. The selection of an appropriate analytical method is paramount for ensuring the quality, purity, and consistency of raw materials and finished products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase materials.Phenyl-arylene polymer or similar.
Mobile/Carrier Gas Liquid solvent mixture (e.g., Methanol/Water/Acetic Acid).Inert gas (e.g., Helium).
Detection UV Absorbance.Mass Spectrometry (MS).
Limit of Detection (LOD) Approximately 0.0002 mg/mL (based on a closely related compound, 4-nitrophthalic acid)[1].Typically in the low ppm to ppb range, depending on the instrument and method optimization.
Primary Application Quantitative analysis, purity assessment, and routine quality control.Identification and quantification of volatile impurities and degradation products (impurity profiling).
Sample Volatility Not required.Required. Derivatization may be necessary for non-volatile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the closely related compound, 4-nitrophthalic acid, and is expected to provide excellent performance for this compound with minimal modification.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[1].

  • Mobile Phase: Methanol and 0.1 mol/L aqueous acetic acid solution (pH 2.89) in a 10:90 (v/v) ratio[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30°C[1].

  • Injection Volume: 10 µL[1].

  • Detection Wavelength: 254 nm[1].

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general approach for the analysis of this compound, primarily for impurity profiling, based on common practices in the pharmaceutical industry. Specific parameters would require optimization and validation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • If necessary, perform derivatization to increase the volatility of this compound and its potential impurities.

Method Validation Workflow

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D J Robustness C->J E Linearity & Range D->E K Validation Report D->K F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantitation (LOQ) E->I F->K G->K H->K I->K J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation_Parameters_Relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Operating Range cluster_reliability Reliability Accuracy Accuracy (Closeness to true value) Range Range (Acceptable precision/accuracy) Accuracy->Range Robustness Robustness (Method variations) Accuracy->Robustness Precision Precision (Reproducibility) LOD LOD (Can it be detected?) Precision->LOD LOQ LOQ (Can it be quantified?) Precision->LOQ Precision->Range Precision->Robustness Specificity Specificity (Analyte in matrix) Specificity->Accuracy Specificity->Precision Linearity Linearity (Proportional response) Linearity->LOD Linearity->LOQ Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution of Nitrophthalimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of leaving groups in the nucleophilic aromatic substitution (SNAr) reactions of nitrophthalimides. The strategic selection of a leaving group is paramount for the efficient synthesis of novel chemical entities and is a critical consideration in drug development and materials science. This document summarizes key performance data, offers detailed experimental protocols, and illustrates the underlying reaction mechanism to aid in synthetic planning and optimization.

Introduction to SNAr on Nitrophthalimides

Nucleophilic aromatic substitution on nitrophthalimides is a powerful method for the introduction of a wide range of functionalities onto the phthalimide scaffold, a privileged structure in medicinal chemistry. The reaction is facilitated by the presence of one or more strongly electron-withdrawing nitro groups, which activate the aromatic ring towards attack by nucleophiles. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nature of the leaving group is a key determinant of the reaction rate and overall efficiency.

Comparative Performance of Leaving Groups

The efficiency of a leaving group in SNAr is primarily determined by its ability to stabilize the negative charge in the transition state of the rate-determining nucleophilic addition step and its facility in departing from the Meisenheimer intermediate. Unlike SN2 reactions, where bond strength to the departing group is a major factor, in SNAr, the electronegativity of the leaving group plays a more dominant role in the initial attack.

General Reactivity Trends

While comprehensive kinetic data for a wide array of leaving groups on a single nitrophthalimide substrate is not extensively documented in a single study, the established trend for leaving group ability in activated SNAr reactions is well-recognized. This trend is often inverted compared to SN2 reactions.

Leaving GroupRelative RateKey Characteristics
-F Very HighThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the anionic Meisenheimer intermediate.[1]
-NO₂ HighThe nitro group is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack and can itself function as a leaving group.
-Cl ModerateChlorine is a common and effective leaving group in SNAr reactions.
-Br ModerateBromine's reactivity is generally comparable to that of chlorine in SNAr.
-I LowIodine is the least effective leaving group among the halogens in SNAr due to its lower electronegativity.

Note: The relative rates are generalized from the principles of SNAr reactions and may vary depending on the specific nitrophthalimide substrate, nucleophile, and reaction conditions.

Experimentally Documented Leaving Groups on Nitrophthalimides

The following table summarizes examples of leaving groups that have been successfully displaced in nucleophilic aromatic substitution reactions involving nitrophthalimide substrates, as documented in the literature.

SubstrateLeaving GroupNucleophileProductReference
4-Nitro-N-methylphthalimide-NO₂Phenols4-Aryloxy-N-methylphthalimides[2][3]
4-Bromo-5-nitrophthalonitrile*-Br and -NO₂Phenylsulfanyls4,5-bis(phenylsulfanyl)phthalonitrile[4]

*Phthalonitrile is a closely related dinitrile analogue of phthalimide and its reactivity patterns are relevant.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a nitrophthalimide substrate, specifically the displacement of a nitro group.

Synthesis of 4-Aryloxy-N-methylphthalimides from 4-Nitro-N-methylphthalimide

This procedure details the reaction of 4-nitro-N-methylphthalimide with a substituted phenol, where the nitro group serves as the leaving group.[2]

Materials and Reagents:

  • 4-Nitro-N-methylphthalimide

  • Substituted Phenol (e.g., p-cresol)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMFA)

  • Deionized Water

Procedure:

  • To a flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-nitro-N-methylphthalimide (0.01 mol) and the substituted phenol (0.01 mol).

  • Add 15 mL of dimethylformamide (DMFA) and stir the mixture until all solids are dissolved.

  • To the stirred solution, add potassium carbonate (K₂CO₃) (0.012 mol).

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 7-9 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 100 mL of cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanism and Visualization

The nucleophilic aromatic substitution of nitrophthalimides proceeds through a well-established addition-elimination mechanism. The key steps are visualized in the following diagram.

Caption: The addition-elimination mechanism of SNAr on a nitrophthalimide.

In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy, negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group(s). In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

References

Benchmarking the efficiency of 4-Nitrophthalimide in derivatization reactions

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and analytical research, the strategic selection of a derivatization agent is paramount for enhancing the sensitivity and accuracy of analytical methods. This guide provides a comparative analysis of 4-Nitrophthalimide and other common derivatizing agents for the derivatization of primary and secondary amines, crucial in fields ranging from metabolomics to pharmaceutical quality control.

This guide will focus on a comparative overview of well-established and characterized alternative derivatizing agents: o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl Chloride, and Benzoyl Chloride. The following sections provide a detailed comparison of their performance based on available experimental data.

Comparison of Common Derivatizing Agents

The efficiency of a derivatization reaction is a critical factor in analytical method development. Key parameters include reaction time, conditions, stability of the derivatives, and the achievable limits of detection (LOD). The following table summarizes these parameters for the selected alternative derivatizing agents.

Derivatizing AgentTarget AnalytesReaction TimeReaction ConditionsDerivative StabilityTypical LOD
o-Phthalaldehyde (OPA) Primary amines< 1 - 5 minutesRoom temperature, alkaline pH (e.g., borate buffer pH 9-10), presence of a thiol (e.g., 3-mercaptopropionic acid)Unstable, requires immediate analysis or use of stabilizing agents.[2][3]pmol to fmol range[2]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary amines< 1 - 40 minutesRoom temperature, alkaline pH (e.g., borate buffer pH 8-10).[4][5][6]Generally stable for at least 24-48 hours at 4°C.[5][7]pmol range[8]
Dansyl Chloride Primary and secondary amines, phenols30 - 120 minutesElevated temperature (38-70°C), alkaline pH (9.5-10).[9]Stable for at least 24 hours at room temperature and for longer periods at 4°C.[10]pmol to nmol range[10]
Benzoyl Chloride Primary and secondary amines, phenols< 1 - 30 minutesRoom temperature, alkaline pH (e.g., NaOH or borate buffer).[11][12]Stable for up to 3 days at 4°C and for months at -80°C.[11][12]0.2 - 2.5 mg/L (for biogenic amines)[13]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the key derivatization reactions discussed.

Derivatization with o-Phthalaldehyde (OPA)

This protocol is adapted for the pre-column derivatization of amino acids for HPLC analysis.

Reagents:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Sample: Standard solution of amino acids or sample extract.

Procedure:

  • In a reaction vial, mix 10 µL of the amino acid standard or sample with 10 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume of the reaction mixture directly into the HPLC system.

Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl)

This protocol is suitable for the derivatization of primary and secondary amines.

Reagents:

  • Borate Buffer (0.1 M, pH 8.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 8.0 with a concentrated sodium hydroxide solution.

  • FMOC-Cl Reagent (15 mM): Dissolve 40 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetone. This solution should be stored in a refrigerator and protected from light.

  • Sample: Standard solution of amines or sample extract.

Procedure:

  • To 100 µL of the amine standard or sample in an appropriate solvent, add 100 µL of 0.1 M borate buffer (pH 8.0).

  • Add 200 µL of the FMOC-Cl reagent.

  • Vortex the mixture for 30 seconds and let it stand at room temperature for 10 minutes.

  • To stop the reaction and derivatize the excess reagent, add 100 µL of a 20 mM glycine solution and vortex for 10 seconds.

  • The sample is now ready for HPLC analysis.

Derivatization with Dansyl Chloride

This protocol is a general procedure for the derivatization of amines.

Reagents:

  • Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 42 g of sodium bicarbonate in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of acetone. Store this solution in the dark at 4°C.

  • Sample: Standard solution of amines or sample extract.

Procedure:

  • To 100 µL of the sample, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of a 10% formic acid solution to stop the reaction.

  • The sample can then be diluted and injected into the HPLC system.

Derivatization with Benzoyl Chloride

This protocol describes a rapid method for the benzoylation of amines.[12]

Reagents:

  • Sodium Hydroxide (2 M): Dissolve 80 g of sodium hydroxide in 1 L of water.

  • Benzoyl Chloride

  • Sample: Standard solution of amines or sample extract.

Procedure:

  • In a vial, mix 50 µL of the sample with 50 µL of 2 M sodium hydroxide.

  • Add 10 µL of benzoyl chloride.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the mixture to stand for 10 minutes to ensure the hydrolysis of excess benzoyl chloride.

  • Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) and dilute as needed for HPLC analysis.

Visualizing the Derivatization Workflow

The following diagrams illustrate the typical experimental workflows for pre-column derivatization using OPA and FMOC-Cl.

OPA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample/Standard Mix Mix & React (2 min @ RT) Sample->Mix Reagent OPA Reagent (OPA + Thiol in Buffer) Reagent->Mix HPLC HPLC Injection Mix->HPLC Detection Fluorescence Detection HPLC->Detection

OPA Derivatization Workflow

FMOC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-containing Sample/Standard Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC-Cl Reagent Buffer->FMOC React React (10 min @ RT) FMOC->React Quench Quench (Add Glycine) React->Quench HPLC HPLC Injection Quench->HPLC Detection UV/Fluorescence Detection HPLC->Detection

FMOC-Cl Derivatization Workflow

References

Safety Operating Guide

Proper Disposal of 4-Nitrophthalimide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4-Nitrophthalimide, a common intermediate in organic synthesis.

Immediate Safety and Disposal Overview

This compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Disposal procedures must adhere to local, regional, and national regulations, and it is the responsibility of the chemical waste generator to classify the waste correctly.

The following table summarizes key quantitative data and disposal parameters for this compound:

ParameterValue/InformationSource
CAS Number 89-40-7[1]
Molecular Formula C₈H₄N₂O₄[1]
Physical State Yellow crystalline solid/powder[2]
RCRA Waste Code Not specifically listed. Waste generator must determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[3]
Disposal Method Incineration or entrust to a licensed waste disposal company.[4]
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents.[5][6]
Spill Cleanup Absorbent 60-70% ethanol for dampening solid spills.[7]
Toxicity (Oral LD50, Rat) >10,000 mg/kg[4]

Experimental Protocols: Waste Characterization

In the absence of a specific RCRA waste code, a hazardous waste determination is required. This involves assessing the material's characteristics:

  • Corrosivity: There is no available data on the pH of this compound in solution. Its chemical structure does not suggest it is strongly acidic or basic, but this would need to be confirmed by pH measurement of a wetted sample or an aqueous slurry.

  • Reactivity: this compound is known to be incompatible with strong bases and reducing agents.[5] Aromatic nitro compounds can be reactive and potentially explosive under certain conditions.[7] It can also be hydrolyzed.[1]

  • Toxicity: While the acute oral toxicity is low, it is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Some sources also report mutation data.[2] A Toxicity Characteristic Leaching Procedure (TCLP) may be necessary if there is a reason to believe it leaches toxic constituents.

Step-by-Step Disposal and Spill Cleanup Procedures

General Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated disposable materials in a designated, properly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any known hazardous characteristics (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility, ensuring it is away from incompatible materials.[5]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

Accidental Spill Cleanup Protocol:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Remove all sources of ignition.[7]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if dust is present.

  • Containment and Cleanup:

    • Dampen the spilled solid material with 60-70% ethanol to prevent dust formation.[7]

    • Carefully transfer the dampened material into a suitable container for disposal.[7]

    • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[7]

    • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[7]

  • Decontamination:

    • Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with a soap and water solution.[7]

  • Verification: Do not re-enter the contaminated area until a safety officer or responsible person has verified that the area has been properly cleaned.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Review SDS) start->assess_hazards is_listed Is it a listed RCRA waste? assess_hazards->is_listed characterize Characterize Waste: - Ignitability - Corrosivity - Reactivity - Toxicity is_listed->characterize No collect_hazardous Collect in Labeled Hazardous Waste Container is_listed->collect_hazardous Yes is_hazardous Exhibits Hazardous Characteristics? characterize->is_hazardous is_hazardous->collect_hazardous Yes collect_non_hazardous Collect as Non-Hazardous (Consult EHS) is_hazardous->collect_non_hazardous No store Store in Designated Area collect_hazardous->store collect_non_hazardous->store dispose Dispose via Licensed Waste Contractor store->dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-Nitrophthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Nitrophthalimide, including personal protective equipment (PPE) recommendations, procedural guidance for safe use, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective GlovesChemical-resistant, impervious gloves.[2]
Protective ClothingWear fire/flame resistant and impervious clothing. A full-sleeved apron is also recommended.[3][4]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced. In case of a spill, a self-contained breathing apparatus (SCBA) should be used.[5][6]

Safe Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[3]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not ingest. If swallowed, seek immediate medical assistance.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Incompatible materials to avoid are strong oxidizing agents, strong bases, and reducing agents.[1]

Spill Management and Disposal Plan

In the event of a spill, it is critical to follow a clear and immediate action plan to mitigate exposure and contamination.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Spill Area Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Dampen Dampen Spilled Material with 60-70% Ethanol PPE->Dampen Collect Collect Dampened Material into a Suitable Container Dampen->Collect Clean Clean Contaminated Surfaces with Ethanol & Soap Solution Collect->Clean Seal Seal Contaminated Materials in a Labeled, Vapor-Tight Bag Clean->Seal Dispose Dispose as Hazardous Waste (Follow Local Regulations) Seal->Dispose

Workflow for managing a this compound spill.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not let the chemical enter the environment.[1]

  • Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Get medical attention.[1][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3]

References

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